Product packaging for Isobornyl methacrylate(Cat. No.:CAS No. 64114-51-8)

Isobornyl methacrylate

Cat. No.: B7782664
CAS No.: 64114-51-8
M. Wt: 222.32 g/mol
InChI Key: IAXXETNIOYFMLW-UHFFFAOYSA-N
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Description

Isobornyl Methacrylate (IBOMA) is a monofunctional methacrylate ester monomer characterized by a bulky, rigid bicyclic structure. This unique molecular architecture confers a valuable combination of high hardness and flexibility to resulting polymers, alongside exceptional durability characteristics such as outstanding weather ability, sharp image distinctness of image (DOI), abrasion resistance, and chemical resistance . Its low hygroscopicity, significantly lower than that of methyl methacrylate (MMA), enhances the dimensional stability and longevity of polymeric materials in humid or aqueous environments . IBOMA serves as a high-performance building block and reactive diluent in numerous research and industrial applications. Its primary value lies in synthesizing advanced acrylic resins with high glass transition temperatures (Tg), making it ideal for high-solid content coatings, UV-curable systems, and powder coatings where it improves hardness, gloss, and flow properties . In adhesive research, particularly for pressure-sensitive adhesives (PSAs), IBOMA is valued as a sustainable, bio-based hard monomer that can effectively replace petroleum-based alternatives, contributing to improved shear strength and thermal properties . Furthermore, its application in dental resin composites demonstrates a significant research benefit, where it has been shown to effectively reduce polymerization shrinkage stress—a critical factor in the longevity of dental restorations—while also acting as a viscosity modifier . The mechanism of action for IBOMA involves its participation in free-radical polymerization. The methacrylic double bond allows it to copolymerize with a wide range of other unsaturated monomers, forming covalent bonds within the growing polymer network. The bulky isobornyl group acts as a spacer, reducing the density of polymerizable groups and intermolecular forces, which directly contributes to lower polymerization shrinkage and internal stress. Simultaneously, this bulky side group provides steric hindrance that shields the polymer backbone, enhancing the material's resistance to UV radiation and chemical attack . Key physicochemical properties include a molecular formula of C 14 H 22 O 2 and a molecular weight of 222.33 g/mol . It is typically supplied as a colorless to light yellow liquid with a purity of ≥99.5% (by GC) and is stabilized with MEHQ (90-110 ppm) to prevent spontaneous polymerization during storage . Applications & Research Areas: • Resin Synthesis & Reactive Diluent • High-Performance Paints, Coatings, and Printing Inks • Adhesives & Sealants • Dental Composites & Bone Cement • Specialty Plastics and Optical Polymers This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for any form of personal use. Handle with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O2 B7782664 Isobornyl methacrylate CAS No. 64114-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXXETNIOYFMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860016
Record name 2-Bornyl methacrylate
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid; [MSDSonline]
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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Record name Isobornyl methacrylate
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Boiling Point

112-117 °C at 0.33 kPa
Record name ISOBORNYL METHACRYLATE
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Density

0.980 @ 25 °C
Record name ISOBORNYL METHACRYLATE
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Vapor Pressure

0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/
Record name Isobornyl methacrylate
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Record name ISOBORNYL METHACRYLATE
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CAS No.

7534-94-3, 16868-12-5
Record name 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bornyl methacrylate
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Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate
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Synthesis Pathways and Reaction Engineering of Isobornyl Methacrylate

Direct Esterification Routes for Isobornyl Methacrylate (B99206) Synthesis

The most prevalent industrial method for producing isobornyl methacrylate is the direct esterification of camphene (B42988) with methacrylic acid. atamanchemicals.comlookchem.comchemicalbook.com This process involves the acid-catalyzed reaction between the alcohol group of isoborneol (B83184) (often formed in-situ from camphene) and methacrylic acid. rsc.org The success of this route is highly dependent on the careful control of reaction parameters and the selection of an appropriate catalyst to achieve high yield and selectivity.

Optimization of Reaction Parameters: Temperature, Time, and Molar Ratios

The efficiency of direct esterification is profoundly influenced by key reaction parameters, including temperature, reaction time, and the molar ratio of reactants. Optimizing these variables is crucial for maximizing the conversion of reactants and the selectivity towards the desired this compound product.

Research and patented processes have identified specific conditions to achieve high yields. For instance, using certain catalysts, the reaction can be effectively carried out at temperatures ranging from 40°C to 120°C. google.comgoogle.com One study demonstrated that using the solid acid catalyst Amberlyst 15 at 60°C can result in an 80% yield with a selectivity of over 95%. smolecule.com The reaction time is also a critical factor, with typical durations ranging from 3 to 10 hours in a kettle reactor setup. google.com The molar ratio of methacrylic acid to camphene is another key variable, with ratios between 0.3:1 and 5:1 being explored to shift the reaction equilibrium towards product formation. google.com Methodologies like Response Surface Methodology (RSM) are often employed to systematically investigate the interplay between these parameters to identify the optimal conditions for maximizing product yield. researchgate.net

Below is a data table summarizing reaction conditions from various studies for the direct esterification synthesis of this compound.

Catalyst SystemTemperature (°C)Reaction Time (hours)Molar Ratio (Acid:Camphene)Achieved Yield/Selectivity
Amberlyst 1560Not SpecifiedNot Specified~80% Yield, >95% Selectivity smolecule.com
Phosphomolybdic Acid40 - 100Not SpecifiedNot SpecifiedHigh Yield google.com
Molecular Sieve (Kettle Reactor)20 - 1203 - 100.3:1 to 5:1Selectivity up to 95.7% google.com
Molecular Sieve (Fixed-Bed Reactor)30 - 120Not Applicable (Space Velocity)Not SpecifiedSelectivity up to 95.7% google.com

Catalytic Systems in Esterification: Heterogeneous (e.g., Amberlyst 15) and Ionic Liquid Catalysts (e.g., [BMIM]BF4)

The choice of catalyst is fundamental to the direct esterification process, influencing reaction rates, selectivity, and the ease of product purification. A variety of catalytic systems have been successfully employed.

Heterogeneous Catalysts: Solid acid catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, potential for regeneration, and reduced corrosion issues compared to mineral acids. google.com

Amberlyst 15: This sulfonated polystyrene-divinylbenzene resin is a strong acidic ion-exchange resin that has proven effective in catalyzing the esterification of camphene and methacrylic acid. smolecule.comunicam.it Its use can lead to high yields and selectivities under relatively mild conditions. smolecule.com

Molecular Sieves: These materials, particularly in fixed-bed or kettle reactors, serve as effective and highly selective catalysts for the continuous production of IBOMA. google.com They offer gentle reaction conditions and are environmentally friendly. google.com

Heteropolyacids: Compounds like phosphomolybdic acid have been patented for this process. google.com A key advantage is their high activity, which allows for shorter reaction times. They can be precipitated and removed by filtration after the reaction, which simplifies product purification. google.com

Ionic Liquid Catalysts: Ionic liquids (ILs) are salts that are liquid at low temperatures (<100°C) and are considered green solvents due to their low vapor pressure. dokumen.pub

[BMIM]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate): This and similar imidazolium-based ionic liquids have been investigated as catalysts and reaction media for various chemical reactions. mdpi.comkoreascience.kr In the context of esterification, ILs can act as both catalyst and solvent, facilitating the reaction and allowing for easy separation and recycling of the catalyst. dokumen.pub While specific data on [BMIM]BF4 for IBOMA synthesis is limited, its effectiveness in promoting related reactions suggests its potential as an alternative catalytic system. koreascience.kr

Role of Polymerization Inhibitors (e.g., Phenothiazine) in Synthetic Yield and Selectivity

Methacrylate monomers are prone to spontaneous radical polymerization, especially at the elevated temperatures often required for esterification. acs.org To prevent this undesired side reaction, which reduces the yield of the monomer and can foul the reactor, polymerization inhibitors are essential. longchangchemical.com

Phenothiazine (B1677639) (PTZ): This is a highly effective inhibitor for the production of acrylates and methacrylates. acs.org Unlike some other inhibitors, its efficacy is not dependent on the presence of oxygen, making it suitable for processes run under an inert atmosphere. acs.org It functions by scavenging free radicals that would otherwise initiate polymerization. longchangchemical.com The use of phenothiazine is specifically noted in patents for the synthesis of isobornyl (meth)acrylate. google.com

Hydroquinone and its ethers (e.g., MeHQ): Hydroquinone monomethyl ether (MeHQ) is another common stabilizer. atamanchemicals.com However, its inhibitory action is dependent on the presence of dissolved molecular oxygen, which is consumed in the process. researchgate.net

The presence of an effective inhibitor is critical for maintaining high selectivity towards the monomer product and ensuring the operational stability of the synthesis process. acs.orglongchangchemical.com

Alternative Chemical Synthesis Methodologies

While direct esterification is a primary route, other synthetic strategies exist for the production of this compound, including transesterification and other broad industrial approaches for methacrylate synthesis.

Methacrylate Transesterification Processes

Transesterification is a well-established method for producing various (meth)acrylate esters. google.com This process involves reacting an existing ester, such as methyl methacrylate (MMA), with an alcohol in the presence of a catalyst to exchange the alcohol group. google.com

Stage 1: Inexpensive, commercially available isobornyl acetate (B1210297) is reacted with methanol (B129727) and a transesterification catalyst. This reaction produces isoborneol and methyl acetate.

Stage 2: Without isolating the intermediates, methyl methacrylate is added to the reaction mixture. In the presence of the same catalyst, the newly formed isoborneol undergoes transesterification with the methyl methacrylate to yield the final product, this compound.

This method is advantageous as it starts from a low-cost material and produces a high-purity raw ester that may not require purification by distillation. google.com Catalysts for this process can include calcium hydroxide, often in combination with salts like lithium chloride. google.com

Other Industrial Synthesis Approaches

General industrial methods for producing methacrylate esters can, in principle, be adapted for the synthesis of this compound. atamanchemicals.com These routes typically generate a common intermediate like methacrylic acid or methyl methacrylate, which is then esterified with the desired alcohol, in this case, isoborneol.

Catalytic Oxidation of Isobutylene (B52900): This is a major industrial route for methyl methacrylate (MMA) production. atamanchemicals.commdpi.com The process typically involves the two-step vapor-phase oxidation of isobutylene. First, isobutylene is oxidized to methacrolein (B123484), and subsequently, the methacrolein undergoes oxidative esterification with methanol in the presence of a catalyst (e.g., a palladium-based catalyst) to form MMA. mdpi.com The resulting MMA could then be transesterified with isoborneol to produce IBOMA.

Reaction of Acetone (B3395972) with Hydrocyanic Acid (Acetone Cyanohydrin Route): This classic route involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin (ACH). atamanchemicals.com The ACH is then treated with concentrated sulfuric acid, which hydrolyzes and esterifies it in one step to form methacrylamide (B166291) sulfate. The subsequent reaction with an alcohol (like isoborneol) and water would yield the desired this compound ester. atamanchemicals.com

Green Chemistry and Bio-Based Synthesis of this compound

In response to growing environmental concerns and the need to shift away from fossil fuels, the principles of green chemistry are being integrated into the production of essential chemical monomers. mdpi.com this compound (IBOMA), a key monomer used in the formulation of high-performance polymers, is a significant candidate for sustainable synthesis pathways. mdpi.commdpi.com This section details the advancements in creating IBOMA from renewable, bio-based sources, with a specific focus on terpene-derived feedstocks and the methods for evaluating the monomer's renewable carbon content.

Utilization of Terpene-Derived Feedstocks (e.g., Camphor (B46023), Pinene) as Renewable Resources

The conventional synthesis of this compound relies on petrochemical precursors. However, substantial research has demonstrated viable and efficient pathways using renewable feedstocks, particularly terpenes, which are naturally occurring hydrocarbons found in a wide variety of plants. sciforum.netresearchgate.net The most prominent bio-based route to IBOMA involves the use of camphene, a bicyclic monoterpene, as a key intermediate. researchgate.netatamanchemicals.com Camphene can be produced through the catalytic isomerization of α-pinene, a primary constituent of turpentine, which is an abundant byproduct of the pulp and paper industry. researchgate.net

Another significant natural feedstock is camphor, which can be extracted in high concentrations from the essential oils of plants like Artemisia arborescens. mdpi.comsciforum.net The synthesis of IBOMA from these terpenes generally follows a multi-step process:

Conversion of Feedstock to Isoborneol:

From Camphor: Camphor is reduced to a mixture of isoborneol and its isomer, borneol. mdpi.com This reduction is often achieved using reagents like sodium borohydride (B1222165) in methanol. mdpi.com

From Camphene: Camphene undergoes direct esterification with an acid, such as methacrylic acid, to form this compound. atamanchemicals.comlookchem.com This reaction requires a catalyst to proceed efficiently. google.com

Esterification to this compound:

The isoborneol/borneol mixture derived from camphor is reacted with methacryloyl chloride in the presence of a base like triethylamine (B128534) to yield isobornyl/bornyl methacrylate. mdpi.com

Alternatively, in the camphene route, direct esterification with methacrylic acid produces IBOMA. lookchem.com Various catalysts, including phosphomolybdic acid, have been shown to be effective for this transformation. google.com

The utilization of terpenes such as camphor and pinene represents a significant step towards sustainability by replacing finite fossil-fuel resources with renewable biomass. sciforum.netresearchgate.net Research has shown that camphor, purified from essential oils, can be successfully modified to produce this compound, highlighting the potential of natural resources as building blocks for advanced materials. mdpi.com

Table 1: Bio-Based Synthesis Pathways for this compound


Renewable FeedstockKey IntermediatePrimary Reaction StepsReference
α-PineneCamphene1. Isomerization of α-pinene to camphene. 2. Direct esterification of camphene with methacrylic acid. researchgate.net
CamphorIsoborneol/Borneol1. Reduction of camphor to isoborneol/borneol mixture. 2. Esterification of the alcohol mixture with a methacrylic acid derivative. sciforum.net

Evaluation of Renewable Carbon Content in Synthesized Monomer

A key metric for assessing the sustainability of bio-based products is their renewable carbon content. This value quantifies the proportion of carbon in the material that originates from biomass rather than from fossil fuels. Several standards and methods exist for this evaluation, with the most common being ISO 16620-1. google.com

For this compound (C₁₄H₂₂O₂), the renewable content depends on the origin of its two main structural components: the isobornyl group (from the terpene) and the methacrylate group.

Terpene-Derived Portion: The isobornyl group (C₁₀) is derived from renewable terpenes like camphene or camphor, making these ten carbon atoms 100% bio-based. researchgate.net

Methacrylate Portion: The methacrylate group (C₄) is typically derived from methacrylic acid or its derivatives. If this precursor is synthesized from petrochemical sources, these four carbon atoms are fossil-based.

In a common hybrid synthesis scenario where bio-based isoborneol is reacted with petroleum-based methacrylic acid, the resulting this compound has a significant renewable carbon content. sciforum.net Specifically, 10 of the 14 carbon atoms are from a renewable source. This leads to a calculated bio-based carbon content of approximately 71% (10 out of 14 carbons). researchgate.netulprospector.com Some studies have reported achieving an 80% renewable-carbon-based methacrylic monomer from camphor, which likely involves a partially bio-derived methacrylate component or a different calculation basis. mdpi.comsciforum.net

The ultimate goal of green synthesis is to produce a 100% bio-based monomer. This could be achieved if the methacrylic acid itself were derived from renewable resources, for example, through the decarboxylation of bio-based itaconic or citric acid. researchgate.net

Table 2: Compound Names Mentioned in the Article


Compound Name
This compound
Camphor
Pinene
Camphene
Isoborneol
Methyl methacrylate
Formic acid
Acetic acid
Methanol
Borneol
α-pinene
Acetone
Hydrogen cyanide
Methacrylic acid
Sodium borohydride
Methacryloyl chloride
Triethylamine
Phosphomolybdic acid
Itaconic acid
Citric acid

Polymerization Science of Isobornyl Methacrylate

Free Radical Polymerization of Isobornyl Methacrylate (B99206)

Free radical polymerization is a widely utilized method for synthesizing polymers from vinyl monomers, including isobornyl methacrylate (IBOMA). This process involves the initiation, propagation, and termination of polymer chains through the action of free radicals. The bulky isobornyl group in IBOMA introduces significant steric hindrance, which influences the polymerization kinetics and the properties of the resulting polymer. eastomat.comasianpubs.org

Mechanistic Investigations of Homopolymerization

The homopolymerization of this compound via free-radical pathways has been the subject of kinetic and mechanistic studies. A key characteristic of this process is the "gel effect," also known as the Tromsdorff effect, where a significant auto-acceleration in the polymerization rate is observed. arxiv.org This phenomenon is attributed to a decrease in the termination rate constant as the viscosity of the reaction medium increases, which hinders the diffusion of growing polymer chains. arxiv.orgarxiv.org

The bulky, bridged, nonpolar bicyclic hydrocarbon structure of the isobornyl group provides exceptional steric hindrance. eastomat.com This steric bulk can influence the reactivity of the IBOMA monomer during homopolymerization. mdpi.com

Initiator Systems and Their Influence on Polymerization Kinetics

The choice of initiator system plays a crucial role in the free radical polymerization of this compound, influencing both the rate of polymerization and the properties of the final polymer. Commonly used initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). arxiv.orgresearchgate.nettandfonline.com

The concentration of the initiator directly affects the polymerization rate. An increase in the initiator concentration leads to a higher number of generated radicals, resulting in a faster polymerization rate. nih.gov For instance, in the polymerization of methyl methacrylate (a related monomer), increasing the concentration of benzoyl peroxide shortens the curing time and the time required to reach the maximum polymerization rate. nih.gov

The kinetics of IBOMA polymerization initiated by benzoyl peroxide at 80°C have been studied using differential scanning calorimetry (DSC). arxiv.orgresearchgate.net These studies have shown that the polymerization is arrested by vitrification at a final conversion of approximately 80%. arxiv.org The kinetic data for polymerization in a nitrogen atmosphere can be fitted using known initiation and propagation rate constants, with the termination rate being controlled by translational diffusion as described by the free-volume model. arxiv.org

Initiator SystemMonomerKey Findings
Benzoyl Peroxide (BPO)This compound (IBOMA)Polymerization at 80°C is arrested by vitrification at ~80% conversion. Kinetics can be modeled using free-volume theory for the termination step. arxiv.orgresearchgate.net
2,2'-Azobisisobutyronitrile (AIBN)Methyl Methacrylate (MMA)Used as a standard initiator in kinetic studies. tandfonline.comkpi.ua
Benzoyl Peroxide (BPO) / N,N-dimethylaniline (DMA)Methacrylate Bone CementIncreasing BPO concentration increases the polymerization rate and shortens the setting time. nih.gov

Solvent Effects on Free Radical Polymerization Processes

Solvents can significantly influence the free-radical polymerization of this compound. acs.orgepa.gov Studies using the pulsed laser initiated polymerization-size-exclusion chromatography (PLP-SEC) method have investigated the propagation kinetics of IBOMA in various organic solvents, including toluene (B28343), tetralin, tetrahydrofuran (B95107) (THF), methyl isobutyrate, and phenethyl isobutyrate. acs.orgepa.gov

A key finding is that while the activation energy of the apparent propagation rate coefficient (kp,app) is not affected by the solvent type or concentration, the value of kp,app can differ significantly from that in bulk polymerization. acs.orgepa.gov For IBOMA, a solvent-induced decrease in the propagation rate of up to 52% has been observed in THF. acs.orgepa.gov

This change in propagation rate is not attributed to an intrinsic kinetic effect but rather to variations in the local monomer concentration near the growing free-radical chain end. acs.orgepa.gov These variations in local monomer concentration are proposed to arise from differences in the molar volumes of the monomer and the solvent. acs.orgepa.gov A linear correlation has been established between the solvent-induced changes in the propagation rate and the difference in molar volumes of the monomer and the solvent, a correlation that holds for both IBOMA and methyl methacrylate. acs.orgepa.gov

SolventMonomerEffect on Propagation Rate (kp,app)
Tetrahydrofuran (THF)This compound (IBOMA)Up to 52% decrease compared to bulk. acs.orgepa.gov
TolueneThis compound (IBOMA)Investigated as a solvent for polymerization. acs.orgepa.gov
TetralinThis compound (IBOMA)Investigated as a solvent for polymerization. acs.orgepa.gov
Methyl IsobutyrateThis compound (IBOMA)Investigated as a solvent for polymerization. acs.orgepa.gov
Phenethyl IsobutyrateThis compound (IBOMA)Investigated as a solvent for polymerization. acs.orgepa.gov

Controlled/Living Radical Polymerization Techniques

Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. These methods have been successfully applied to the polymerization of this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that has been effectively used for the controlled polymerization of this compound. mdpi.comnih.gov This technique allows for the synthesis of poly(this compound) (PIBOMA) with controlled molecular weights and low dispersity indices (Mw/Mn < 1.35). mdpi.com

The RAFT polymerization of IBOMA has been carried out using chain transfer agents such as 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) in a high boiling point solvent like 1,1,2-trichloroethane. mdpi.com Studies have shown a linear increase in the number average molecular weight (Mn) with monomer conversion, which is characteristic of a controlled polymerization process. mdpi.com However, discrepancies between the theoretical and experimental Mn values have been observed, which may be due to the steric hindrance of the bulky isobornyl group affecting the monomer's reactivity or inaccuracies in GPC calibration with PMMA standards. mdpi.com

RAFT polymerization has also been employed to synthesize statistical copolymers of N-vinylpyrrolidone (NVP) and this compound. nih.govmdpi.com The choice of RAFT agent is crucial for controlling the polymerization of different monomer types. merckmillipore.comsigmaaldrich.com Trithiocarbonates are generally effective for more activated monomers like methacrylates. merckmillipore.commdpi.com

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique. While detailed kinetic modeling studies have been performed on the ATRP of isobornyl acrylate (B77674) (iBoA), a structurally similar monomer, specific studies on the ATRP of this compound are less prevalent in the provided search results. acs.orgresearchgate.net

The ATRP of isobornyl acrylate has been successfully modeled, showing good agreement with experimental data for polymerization rate, average chain length, and polydispersity index under various conditions. acs.orgresearchgate.net These studies indicate that termination reactions are subject to diffusional limitations throughout the polymerization, and at high conversions, diffusional limitations on the deactivation step also become significant. acs.orgresearchgate.net

For other methacrylate monomers, such as but-3-en-1-yl methacrylate, ATRP has been shown to be a well-controlled polymerization process, yielding polymers with low polydispersity (1.1-1.3). chemrestech.comchemrestech.com This suggests that ATRP could likely be a viable method for the controlled polymerization of this compound, although specific catalyst systems and conditions would need to be optimized.

Nitroxide Mediated Polymerization (NMP)

Nitroxide-mediated polymerization (NMP) has emerged as a robust method for the controlled polymerization of this compound (IBOMA), enabling the synthesis of well-defined polymers with tunable properties. This technique facilitates the creation of complex macromolecular architectures with low dispersity and high chain end fidelity. acs.org

Research has demonstrated the successful NMP of IBOMA, often in copolymerization with other monomers to tailor the final properties of the material. For instance, IBOMA has been copolymerized with tridecyl methacrylate (TDMA) and acrylonitrile (B1666552) (AN) using the unimolecular initiator BlocBuilder-MA™. These polymerizations, conducted at 100 °C, exhibited controlled characteristics, including a linear increase in number average molecular weight (Mn) with conversion up to approximately 40% and low dispersity (Đ < 1.5). researchgate.net The resulting statistical quadripolymers, incorporating 2-hydroxyethyl methacrylate (HEMA), demonstrated a tunable glass transition temperature (Tg) that decreased with increasing TDMA content. researchgate.net

Similarly, the copolymerization of IBOMA with β-myrcene (My), a natural diene, has been achieved via NMP in bulk at 100 °C using the SG1-based BlocBuilder™ alkoxyamine. rsc.org The reactivity ratios indicated the potential for creating gradient copolymers. rsc.org This work also led to the synthesis of IBOMA-My-IBOMA triblock copolymers, which are mostly bio-sourced thermoplastic elastomers. These materials displayed two distinct glass transition temperatures, suggesting micro-phase separation, a finding that was confirmed by atomic force microscopy (AFM). rsc.org

The control in NMP of methacrylates can be challenging, often requiring the use of a controlling comonomer like styrene (B11656) or acrylonitrile. acs.orgacs.org However, advancements in initiator design have expanded the range of monomers that can be successfully polymerized via NMP. acs.org For instance, photo-induced NMP has been successfully applied to various methacrylate esters, yielding polymers with relatively narrow molecular weight distributions. scirp.org

Table 1: Examples of Nitroxide Mediated Polymerization of this compound

Anionic Polymerization of this compound

Anionic polymerization offers another powerful route for the synthesis of well-defined polymers from this compound, allowing for precise control over molecular weight and architecture.

Influence of Solvent (e.g., THF, Toluene) and Temperature on Polymer Tacticity

The tacticity of poly(this compound) (PIBOMA), which describes the stereochemical arrangement of the bulky isobornyl groups along the polymer chain, is significantly influenced by the conditions of anionic polymerization, particularly the solvent and temperature.

In the anionic polymerization of methacrylates like methyl methacrylate (MMA), the choice of solvent plays a crucial role. Polar solvents like tetrahydrofuran (THF) generally favor the formation of syndiotactic polymers, especially at low temperatures. For instance, the anionic polymerization of MMA in THF at -78°C is known to produce highly syndiotactic polymers. aston.ac.ukacs.org Conversely, nonpolar solvents such as toluene tend to promote the formation of isotactic polymers. aston.ac.ukacs.org This is attributed to the nature of the propagating ion pair; in polar solvents, solvent-separated ion pairs dominate, leading to syndiotactic placement, while in nonpolar solvents, contact ion pairs favor isotactic enchainment. The addition of certain ligands can further influence tacticity. For example, the use of 18-crown-6 (B118740) in the anionic polymerization of MMA in toluene can lead to predominantly syndiotactic PMMA. acs.org

Temperature also has a pronounced effect on tacticity. Generally, lower polymerization temperatures lead to higher stereoregularity. For MMA, decreasing the polymerization temperature in toluene/cyclohexane mixtures resulted in higher syndiotacticity. aston.ac.uk Similarly, in free-radical polymerization, increasing the temperature for MMA polymerization leads to a decrease in syndiotacticity. researchgate.net While specific studies on the anionic polymerization of IBOMA detailing these effects are less common, the principles observed for other methacrylates are expected to apply. The bulky isobornyl group likely introduces significant steric hindrance, which would further influence the stereochemical outcome of the polymerization.

Controlled Anionic Polymerization for Defined Architectures

Living anionic polymerization is a key technique for creating polymers with well-defined architectures, such as block copolymers. This has been successfully applied to IBOMA. For example, poly(this compound-co-methyl methacrylate)-b-polybutadiene-b-poly(this compound-co-methyl methacrylate) (I/MBM/I) block copolymers have been synthesized via sequential anionic polymerization. acs.org This process, initiated by m-diisopropenylbenzene/tert-butyllithium in THF at -78°C, yielded block copolymers with a narrow molecular weight distribution (Mw/Mn = 1.1). acs.org The ability to create such block copolymers opens up possibilities for materials with specific morphologies and properties. For instance, IBI triblock copolymers (where I is poly(IBMA) and B is poly(butadiene)) have been shown to exhibit a lamellar morphology. acs.org

The synthesis of well-defined macromolecular architectures often involves iterative methodologies combining living anionic polymerization with specialized linking chemistry. nih.gov This approach allows for the creation of complex structures like dendritic and star-shaped polymers. While not explicitly detailed for IBOMA in the provided context, the principles of using living anionic polymerization to create block copolymers with IBOMA demonstrate its potential for incorporation into more complex, controlled architectures. acs.orguliege.benih.gov

Table 2: Anionic Polymerization of this compound and Related Monomers

Emulsion and Suspension Polymerization of this compound

Emulsion and suspension polymerization are important industrial techniques for producing polymers in aqueous dispersed systems. However, the application of these methods to highly hydrophobic monomers like this compound presents unique challenges.

Challenges in Waterborne Systems: High Hydrophobicity Leading to Coagulation

The primary challenge in the emulsion polymerization of IBOMA is its high hydrophobicity. ehu.esresearchgate.net This low water solubility hinders the efficient transport of monomer from the droplets to the growing polymer particles, which can lead to coagulation and instability of the latex. ehu.esresearchgate.net Studies on the batch emulsion homopolymerization of IBOMA have shown the formation of significant amounts of coagulum, even with the use of various ionic and non-ionic surfactants. ehu.es This is likely due to mass transport limitations, where the rate of polymerization in the particles outpaces the rate of monomer diffusion from the droplets. ehu.es

In surfactant-free emulsion polymerization, the low concentration of hydrophobic monomers like IBOMA in the aqueous phase significantly affects the nucleation mechanism, potentially leading to instability. ehu.es The high glass transition temperature of poly(this compound) also means that any coagulated polymer is hard and difficult to remove. ehu.es

Strategies for Enhancing Emulsion Stability: Role of Surfactants (e.g., Anionic Sodium, Non-ionic, Polymerizable), Cyclodextrin (B1172386), and Hydrophilic Comonomers

To overcome the challenges of IBOMA emulsion polymerization, various strategies have been developed to enhance colloidal stability.

Surfactants : The choice of surfactant is critical. While conventional anionic and non-ionic surfactants have been used, they may not always prevent coagulation. ehu.es Polymerizable surfactants, which can covalently bond to the polymer particles, have been investigated to improve latex stability. researchgate.net However, in some cases, such as with certain anionic polymerizable surfactants, bridging flocculation can occur, leading to coagulation. researchgate.net

Hydrophilic Comonomers : The addition of a small amount of a more hydrophilic comonomer can significantly improve the stability of the emulsion polymerization. For instance, substituting just 5% of IBOMA with methyl methacrylate (MMA) has been shown to dramatically reduce the amount of coagulum formed. ehu.esresearchgate.net However, the addition of other hydrophilic monomers like methacrylic acid can sometimes increase coagulation, possibly due to the formation of water-soluble oligomers that induce bridging flocculation. ehu.es

Cyclodextrin : Cyclodextrins can act as phase transfer agents, encapsulating hydrophobic monomers to form water-soluble inclusion complexes. researchgate.netresearchgate.net This facilitates the transport of the hydrophobic monomer through the aqueous phase to the polymerizing particles. researchgate.net This approach has been successfully used in the emulsion polymerization of other hydrophobic monomers like stearyl acrylate and can be a viable strategy for IBOMA. researchgate.net For instance, in a seeded semibatch emulsion polymerization, the use of cyclodextrin in the seed has been employed to incorporate a hydrophobic fluorinated acrylate monomer. dntb.gov.ua

Miniemulsion Polymerization : This technique, where monomer droplets are stabilized by a combination of a surfactant and a costabilizer to prevent Ostwald ripening, can also be employed for hydrophobic monomers. chemrxiv.org The polymerization occurs within the monomer nanodroplets, circumventing the need for monomer transport through the aqueous phase. chemrxiv.org

Table 3: Strategies for Stable Emulsion Polymerization of Hydrophobic Monomers

Compound List

Table 4: List of Chemical Compounds

Semi-Batch Polymerization Techniques for Copolymerization Control

Semi-batch polymerization is a preferred industrial process for the copolymerization of acrylate and methacrylate monomers, including this compound (IBOMA). ehu.esresearchgate.net This technique offers significant advantages over conventional batch processes, particularly in controlling the copolymer's final properties. The primary benefits include superior management of reaction heat, which enhances process safety, and the ability to produce a much more homogeneous copolymer. ehu.esresearchgate.net This homogeneity is crucial when copolymerizing monomers with different reactivity ratios, as it helps to overcome these disparities and ensure a consistent polymer chain composition. ehu.esresearchgate.net

In the context of IBOMA, which is highly hydrophobic, semi-batch emulsion polymerization has been studied to create bio-based latexes suitable for coatings. ehu.es For instance, research on the copolymerization of IBOMA with 2-octyl acrylate (2-OA) utilized semi-batch techniques to systematically study the effects of solids content and copolymer composition. ehu.es The batch emulsion homopolymerization of IBOMA can be challenging and lead to coagulation, likely due to mass transport limitations arising from its hydrophobicity. ehu.es

Furthermore, modeling and simulation have been employed to optimize semi-batch processes involving methacrylates. Models for simulating methyl methacrylate (MMA) polymerization in a semi-batch reactor have been developed, and studies have investigated the effect of chain transfer agents in poly(methyl methacrylate-co-isobornyl methacrylate) synthesis. researchgate.net Advanced techniques like nitroxide-mediated polymerization (RDRP) have also been adapted to semi-batch conditions to synthesize poly(methyl methacrylate) and block copolymers, demonstrating the versatility of this method in creating complex polymer architectures. rsc.org Control over the process can be fine-tuned through various initiator feeding policies, which can dramatically alter the molecular weight and its distribution in the final polymer. mdpi.com

Table 1: Comparison of Polymerization Techniques for IBOMA Copolymers
FeatureBatch PolymerizationSemi-Batch Polymerization
Process Control Limited control once initiatedHigh degree of control over feeding rates and reaction conditions mdpi.com
Heat Management Can lead to exothermic runawayBetter control over reaction heat, leading to a safer process ehu.esresearchgate.net
Copolymer Homogeneity Can result in heterogeneous composition due to reactivity differencesProduces a more homogeneous copolymer, overcoming reactivity ratio differences ehu.esresearchgate.net
Handling of Hydrophobic Monomers Challenging; may lead to coagulation (e.g., IBOMA homopolymerization) ehu.esMore suitable for incorporating hydrophobic monomers like IBOMA into stable latexes ehu.es

Photopolymerization and UV-Curing Systems

Photopolymerization, commonly known as UV curing, is a technology that utilizes light energy to initiate a rapid polymerization reaction, transforming a liquid formulation into a solid polymer. nih.gov This process is characterized by its high speed, energy efficiency, and solvent-free formulations, making it an environmentally friendly alternative to traditional thermal curing methods. nih.govemerald.com The reaction is typically carried out at ambient temperature. nih.gov this compound is frequently incorporated into UV-curable formulations as a reactive diluent, where its bulky, bicyclic structure contributes to properties such as improved thermal stability and hardness in the final cured material. emerald.com

The basic UV-curable system consists of monomers and/or oligomers, a photoinitiator, and various additives. emerald.com The photoinitiator is a key component that absorbs UV radiation (typically in the 300–400 nm range) and fragments into reactive radical species, which in turn initiate the polymerization of the (meth)acrylate double bonds. nih.gov The kinetics of these rapid reactions can be monitored in real-time using specialized techniques such as in situ NMR, which has been applied to the bulk photopolymerization of IBOMA systems. nih.gov

Photoinitiator Chemistry (e.g., α-hydroxyl ketone based) and Efficiency in this compound Formulations

The choice of photoinitiator is critical as its chemical nature and efficiency directly influence the cure speed and final properties of the polymer. researchgate.net Photoinitiators are broadly classified into two types. Type I, or cleavage photoinitiators, undergo unimolecular bond cleavage upon irradiation to form radicals. researchgate.netmdpi.com Type II initiators undergo a bimolecular reaction, abstracting a hydrogen atom from a co-initiator or synergist to generate radicals. researchgate.net

In formulations containing this compound, Type I photoinitiators are common, with α-hydroxy ketone derivatives being a prominent subclass. researchgate.netresearchgate.net These compounds, such as 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959) and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (Irgacure 651), are known for their high reactivity. mdpi.comacs.orgsemanticscholar.org Upon absorbing UV light, an α-hydroxy ketone cleaves (a Norrish Type I reaction) to produce two radical fragments, both of which can initiate polymerization. mdpi.comconicet.gov.ar For example, the photolysis of 2,2-dimethoxy-2-phenylacetophenone produces dimethoxybenzyl and benzoyl radicals. conicet.gov.ar

The efficiency of a photoinitiator in an IBOMA formulation depends on several factors, including its absorption characteristics matching the UV lamp's output, the quantum yield of radical formation, and its reactivity with the methacrylate monomers. nih.govkent.ac.uk Studies have shown that the polymerization rate and degree of conversion can vary significantly with different initiators. For example, in one study, the photopolymerization rate of a formulation was found to be higher when using Irgacure 819, a bisacylphosphine oxide (BAPO) initiator, which is also a Type I initiator known for high efficiency. researchgate.netethz.ch Conversely, another study noted a low degree of conversion (<50%) in an IBOMA formulation cured with a different photoinitiator, highlighting the importance of proper selection. aidic.it

Table 2: Research Findings on Photoinitiators for Methacrylate Polymerization
Photoinitiator TypeExample Compound(s)Key Research FindingsReference
α-Hydroxy Ketone (Type I)Irgacure 2959, Darocur 1173Used for bulk photocopolymerization of IBOMA at ambient temperature. Cleaves into two initiating radicals upon irradiation. mdpi.comresearchgate.netresearchgate.net
α-Hydroxy Ketone (Type I)2,2-dimethoxy-2-phenylacetophenone (Irgacure 651)Efficiently photolyzes to produce benzoyl radicals. Its initial concentration influences the molecular weight and polydispersity of the resulting polymer. semanticscholar.org
Bisacylphosphine Oxide (BAPO) (Type I)Irgacure 819Demonstrated higher photopolymerization rates in some urethane (B1682113) dimethacrylate systems due to its synergic action. researchgate.net
Monoacylphosphine Oxide (Type I)Lucirin TPOShows very high efficiency when irradiated with a QTH lamp due to high quantum yield and good spectral overlap with the light source. nih.gov

Ambient Temperature Photopolymerization Studies with UV-Visible Irradiation

Photopolymerization of this compound is readily carried out at ambient temperature, which is a significant advantage of UV-curing technology. nih.gov Research has specifically investigated the ambient temperature photocopolymerization of IBOMA with other monomers to understand their relative reactivities and the properties of the resulting copolymers.

One such study focused on the bulk photocopolymerization of IBOMA with tetrahydrofurfuryl methacrylate (THFMA), using a low concentration of an α-hydroxyl ketone based photoinitiator. researchgate.net The polymerization was initiated using a low-intensity UV-Visible lamp (0.4 mW cm⁻²) for a short duration (6 minutes). researchgate.netresearchgate.net The study determined the monomer reactivity ratios, which quantify the relative tendency of a monomer to react with a propagating radical chain over reacting with the other monomer type. The results, calculated using several methods, consistently showed that the reactivity ratio of THFMA was higher than that of IBOMA. researchgate.netresearchgate.net This indicates that the THFMA monomer is more readily incorporated into the growing polymer chain compared to the bulkier IBOMA monomer under these conditions. researchgate.net

The thermal properties of the resulting copolymers were also analyzed. It was found that the glass transition temperature (Tg) of the copolymers increased as the proportion of this compound in the polymer increased. researchgate.netresearchgate.netresearchgate.net This is an expected outcome, as the rigid and bulky bicyclic structure of the isobornyl group restricts the mobility of the polymer chains, thus elevating the Tg.

Table 3: Findings from Ambient Temperature Photocopolymerization of THFMA and IBOMA
ParameterDetailsReference
Monomer System Tetrahydrofurfuryl methacrylate (THFMA) and this compound (IBOMA) researchgate.net
Polymerization Type Bulk photopolymerization at ambient temperature researchgate.net
Initiation System α-hydroxyl ketone based photoinitiator researchgate.netresearchgate.net
Irradiation Source UV-Visible lamp with a fixed low intensity of 0.4 mW cm⁻² researchgate.netresearchgate.net
Key Finding: Reactivity Monomer reactivity ratio of THFMA was higher than that of IBOMA. researchgate.netresearchgate.net
Key Finding: Thermal Properties The glass transition temperature (Tg) of the copolymers increased with an increase in IBOMA content. researchgate.netresearchgate.netresearchgate.net

Copolymerization Behavior and Polymer Architecture

Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer versus the comonomer. This ratio dictates the composition and microstructure of the final copolymer.

The determination of monomer reactivity ratios for copolymerization systems involving isobornyl methacrylate (B99206) relies on analyzing the copolymer composition at low monomer conversions. Several graphical and computational methods are employed to calculate these ratios from experimental data.

Commonly used linear graphical methods include the Fineman-Ross, Kelen-Tüdos, and extended Kelen-Tüdos methods. mdpi.comnih.govtandfonline.com The Fineman-Ross method is a foundational technique for estimating reactivity ratios from copolymer composition data. jcsp.org.pkasianpubs.org The Kelen-Tüdos method and its extended version are improvements that aim to provide more reliable results by distributing the data points more evenly, thus reducing bias from data at the extremes of the feed composition. mdpi.comnih.govjcsp.org.pk Other graphical methods like the Barson-Fenn and Mao-Huglin methods are also utilized. mdpi.comtandfonline.comresearchgate.net The Mao-Huglin method, for instance, is an iterative linear approach based on the Kelen-Tüdos method that can be applied to systems with high conversions. researchgate.net

While these graphical methods are widely used, they can be subject to statistical limitations. Therefore, computational programs are often preferred for more accurate and unbiased determination of reactivity ratios. Programs like COPOINT and the Error-in-Variable Method (EVM) are frequently used. mdpi.comenpress-publisher.comresearchgate.net COPOINT can be modified to fit data to both the terminal and penultimate copolymerization models, offering a more nuanced understanding of the polymerization kinetics. nih.govresearchgate.net The EVM is a non-linear method that accounts for errors in all experimental variables, providing robust estimates of the reactivity ratios. enpress-publisher.comresearchgate.net

The general procedure involves synthesizing a series of copolymers with varying monomer feed ratios, keeping the conversion low (typically under 15%) to ensure the feed composition remains relatively constant. jcsp.org.pk The resulting copolymer composition is then determined using techniques like Nuclear Magnetic Resonance (¹H-NMR) spectroscopy or gas chromatography to analyze residual monomer content. tandfonline.comjcsp.org.pkasianpubs.orgchemicalbook.com From this data, the reactivity ratios are calculated using one or more of the aforementioned methods. mdpi.comtandfonline.com

The reactivity of isobornyl methacrylate has been studied in copolymerization with a range of comonomers, revealing diverse behaviors depending on the comonomer's structure and reactivity.

With N-Vinylpyrrolidone (NVP): In conventional free radical copolymerization, IBMA is significantly more reactive than NVP. mdpi.comnih.gov Reactivity ratios determined by the COPOINT program were r_IBMA = 2.673 and r_NVP = 0.292. mdpi.comresearchgate.net This indicates that a propagating chain ending in either an IBMA or NVP radical prefers to add IBMA. The product of the reactivity ratios (r_IBMA * r_NVP ≈ 0.78) suggests a tendency towards random copolymerization. mdpi.comasianpubs.org

With 4-Methoxybenzyl Methacrylate (MBMA): In atom transfer radical polymerization (ATRP), IBMA was found to be slightly more reactive than MBMA. jcsp.org.pk Using the Kelen-Tüdos and Fineman-Ross methods, the reactivity ratios were determined to be r_IBMA = 0.88-0.90 and r_MBMA = 0.63-0.65. jcsp.org.pk Since both values are less than 1, the system shows a tendency towards alternation, and the product r_IBMA * r_MBMA is much less than 1, confirming a strong alternating tendency. jcsp.org.pk

With Acrylonitrile (B1666552) (AN): During free radical polymerization, IBMA is more reactive than acrylonitrile. The Kelen-Tüdos method yielded reactivity ratios of r_IBMA = 1.63 and r_AN = 0.61, while the EVM method gave similar values of r_IBMA = 1.58 and r_AN = 0.60. enpress-publisher.comresearchgate.net The product of these ratios (r_IBMA * r_AN ≈ 0.96-0.99) is close to 1, suggesting the formation of a nearly ideal random copolymer. enpress-publisher.com

With Tetrahydrofurfuryl Methacrylate (THFMA): In photocopolymerization, THFMA is more reactive than IBMA. tandfonline.comchemicalbook.com The average reactivity ratios were found to be r_THFMA = 2.51 and r_IBMA = 0.47. researchgate.net This indicates that a propagating chain is more likely to add a THFMA monomer. tandfonline.comchemicalbook.com

With Methyl Methacrylate (MMA): Copolymers of IBMA and MMA were synthesized via free-radical suspension polymerization. researchgate.net Studies on their anionic random copolymerization suggest that the reactivity ratios are comparable, leading to an almost Bernoullian (equal) distribution of the monomers in the copolymer chain. researchgate.netacs.org

With 2-Octyl Acrylate (B77674) (2-OA): The emulsion copolymerization of IBMA with 2-OA has been explored for producing bio-based coatings. ehu.es The difference in reactivity between the methacrylate (IBMA) and acrylate (2-OA) monomers presents challenges, but successful copolymerization has been achieved. ehu.es

With Tridecyl Methacrylate (TDMA): Nitroxide-mediated polymerization (NMP) has been used to create copolymers of IBMA and TDMA. researchgate.net These copolymerizations were well-controlled, allowing for the synthesis of materials with tunable glass transition temperatures. researchgate.net

Table 1: Monomer Reactivity Ratios for this compound (M1) with Various Comonomers (M2)

Comonomer (M2)Polymerization Methodr1 (IBMA)r2 (Comonomer)r1 * r2TendencyReference
N-VinylpyrrolidoneFree Radical2.6730.2920.78Random mdpi.comresearchgate.net
4-Methoxybenzyl MethacrylateATRP0.880.630.55Alternating jcsp.org.pk
AcrylonitrileFree Radical1.580.600.95Random enpress-publisher.comresearchgate.net
Tetrahydrofurfuryl MethacrylatePhotopolymerization0.472.511.18Random researchgate.net
Methyl MethacrylateAnionic~1~1~1Ideal Random researchgate.netacs.org

Sequence Distribution Analysis in this compound Copolymers

The sequence distribution of monomer units along a copolymer chain is a direct consequence of the monomer reactivity ratios and has a profound impact on the polymer's macroscopic properties.

The distribution of monomer sequences can be quantified by calculating the fractions of dyads (pairs of adjacent monomers) and triads (sequences of three monomers). For a copolymer of IBMA (I) and a comonomer (A), there are two types of homodyads (I-I, A-A) and one type of heterodyad (I-A). These distributions are calculated from the reactivity ratios and the monomer feed composition. mdpi.comresearchgate.net

For instance, in the IBMA-NVP system, the dyad sequence fractions were calculated to understand the copolymer structure. researchgate.net Similarly, for THFMA-IBMA copolymers, dyad sequence distribution was calculated using the Igarashi and Pyun method. tandfonline.comresearchgate.net In the case of IBMA-Acrylonitrile copolymers, detailed microstructural analysis using 2D NMR spectroscopy allowed for the identification and quantification of compositional and configurational triads, such as III, IIA, AIA, IAA, AAI, and AAA sequences. enpress-publisher.comresearchgate.net This level of detail provides a deep understanding of the arrangement of monomer units along the polymer backbone.

The mean sequence length (μ) describes the average number of identical monomer units that appear consecutively in the copolymer chain. It is another important parameter derived from the reactivity ratios that helps to characterize the polymer's microstructure. mdpi.comresearchgate.net For a copolymer of IBMA (I) and a comonomer (A), the mean sequence lengths are calculated as μ_I = 1 + r_I * ([I]/[A]) and μ_A = 1 + r_A * ([A]/[I]).

In studies of IBMA with NVP, the mean sequence lengths were calculated to further describe the structural parameters of the resulting statistical copolymers. nih.govresearchgate.net For the copolymerization of IBMA with THFMA, the sequence length distribution for THFMA was found to be higher with an increase in its feed content, which is consistent with its higher reactivity ratio compared to IBMA. tandfonline.comresearchgate.net

The product of the reactivity ratios (r1 * r2) provides insight into the alternating tendency of the copolymerization.

If r1 * r2 = 1 , the system is ideal, and a random copolymer is formed. This is observed in the IBMA-Acrylonitrile system. enpress-publisher.com

If r1 * r2 < 1 , there is a tendency for alternation between the two monomer units. This is strongly evident in the IBMA-4-Methoxybenzyl Methacrylate system. jcsp.org.pk

If r1 * r2 > 1 , there is a tendency to form block-like structures of both monomers.

These analyses of sequence distribution and mean sequence length are crucial for correlating the polymerization kinetics with the final polymer's physical and thermal properties. mdpi.comtandfonline.com

Synthesis of this compound Block and Graft Copolymers

Beyond random and statistical copolymers, the unique properties of IBMA have been exploited in more complex polymer architectures like block and graft copolymers.

Block Copolymers: Block copolymers containing PIBMA are of interest for applications such as thermoplastic elastomers, where a high-Tg PIBMA block can serve as a hard, glassy phase at service temperatures. Poly(this compound)-b-polybutadiene-b-poly(this compound) (PIBMA-b-PBD-b-PIBMA) triblock copolymers have been synthesized via anionic polymerization. acs.orgresearchgate.net In this synthesis, a difunctional initiator is used to first polymerize the central PBD block, followed by the sequential addition and polymerization of IBMA to form the outer hard blocks. acs.org This method yields well-defined triblock copolymers with narrow molecular weight distributions. acs.orgresearchgate.net

Similarly, more complex block copolymers have been created by incorporating methyl methacrylate (MMA) along with IBMA. For example, poly[poly(IBMA-co-MMA)-b-poly(BD)-b-poly(MMA-co-IBMA)] and poly[poly(IBMA)-b-poly(MMA)-b-poly(BD)-b-poly(MMA)-b-poly(IBMA)] have been synthesized by sequential anionic polymerization. acs.org Reversible addition-fragmentation chain transfer (RAFT) polymerization has also been employed to synthesize block copolymers of N-vinylpyrrolidone and this compound. mdpi.com

Graft Copolymers: Grafting IBMA onto a pre-existing polymer backbone is another method to modify material properties. The radical-induced grafting of IBMA onto cis-polybutadiene (PBD) has been studied using benzoyl peroxide as an initiator. asianpubs.org In this process, radicals are generated on the PBD backbone, which then initiate the polymerization of IBMA monomers to form grafted chains. asianpubs.orgasianpubs.org The extent of grafting can be controlled by varying parameters such as monomer concentration, initiator concentration, and temperature. asianpubs.org Infrared spectroscopy is used to confirm the formation of the graft copolymer and to determine the site of grafting on the PBD backbone. asianpubs.orgasianpubs.org

Controlled Radical Polymerization for Block Copolymer Synthesis

Controlled/"living" radical polymerization (CRP) techniques are pivotal for synthesizing polymers with well-defined structures, narrow molecular weight distributions, and active chain ends that allow for sequential monomer addition. dergipark.org.tr Several CRP methods have been successfully employed for the polymerization of this compound to create block copolymers, including Nitroxide-Mediated Polymerization (NMP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP).

Nitroxide-Mediated Polymerization (NMP): NMP has been utilized to copolymerize this compound (IBOMA) with monomers like β-myrcene (My) in bulk. rsc.orgresearchgate.net For instance, using an SG1-based alkoxyamine initiator (NHS-BlocBuilder) at 100 °C, researchers have demonstrated controlled copolymerization, achieving a linear increase in molecular weight with conversion and low dispersity (Đ ≤ 1.41). rsc.orgresearchgate.net The high degree of chain-end fidelity in these reactions is crucial for the subsequent synthesis of block copolymers. rsc.orgresearchgate.net NMP has also been investigated for the polymerization of bio-based methacrylates like IBOMA in miniemulsion systems, offering an alternative to bulk or solution methods. mcgill.ca

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a highly versatile CRP method compatible with a wide range of monomers, including IBOMA. mdpi.commdpi.com It has been employed to synthesize triblock copolymer-based thermoplastic elastomers (TPEs) where poly(this compound) (PIBOMA) serves as the hard, high-Tg block. researchgate.net The synthesis is often conducted via emulsion polymerization, using a suitable chain transfer agent (CTA) to mediate the process. researchgate.netmdpi.com The selection of the RAFT agent is critical and depends on the reactivity of the comonomer. For more-activated monomers (MAMs) like methacrylates, trithiocarbonates are effective, while dithiocarbamates are used for less-activated monomers (LAMs). merckmillipore.com This technique offers excellent control over the molecular characteristics of the resulting copolymers. mdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP is another robust technique for synthesizing well-defined acrylate-based block copolymers. dergipark.org.tracs.orgnih.gov Systems using a copper catalyst, such as Cu(I)Br with a ligand like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA), can facilitate very fast polymerization of IBOMA even at ambient temperatures. atamanchemicals.com ATRP has been successfully used to create multiblock copolymers where PIBOMA constitutes the hard block, combined with soft blocks like poly(butyl acrylate) or poly(lauryl acrylate). acs.orgnih.gov This method allows for the synthesis of polymers with varied elastomeric properties suitable for specific applications. acs.orgnih.gov

Table 1: Comparison of Controlled Radical Polymerization Techniques for this compound Block Copolymers
Polymerization TechniqueTypical Initiator/Catalyst SystemKey Features for IBOMA PolymerizationExample Comonomers
Nitroxide-Mediated Polymerization (NMP)SG1-based alkoxyamines (e.g., BlocBuilder™)Good control over molecular weight; enables synthesis of TPEs. rsc.orgresearchgate.netβ-Myrcene, Styrene (B11656). rsc.org
Reversible Addition-Fragmentation chain Transfer (RAFT)Trithiocarbonates, DithioestersVersatile for various monomers; allows for emulsion polymerization. researchgate.netN-vinylpyrrolidone, various acrylates. researchgate.netmdpi.com
Atom Transfer Radical Polymerization (ATRP)Cu(I)Br/PMDETAFast polymerization at ambient temperatures; used for multiblock copolymers. acs.orgatamanchemicals.comButyl acrylate, Lauryl acrylate, Methyl methacrylate. acs.orgnih.gov

Triblock Copolymer Architectures and Microphase Separation

Triblock copolymers containing PIBOMA as hard end-blocks and a soft, low-Tg mid-block are of significant interest as thermoplastic elastomers. The high Tg of the PIBOMA domains (which can be around 180°C) provides physical crosslinks at service temperatures, while the soft mid-block imparts flexibility. researchgate.net

A notable example is the synthesis of IBOMA-My-IBOMA triblock copolymers via NMP. rsc.orgresearchgate.net These materials exhibit two distinct glass transition temperatures, one corresponding to the soft poly(β-myrcene) mid-block (around -60°C) and another for the hard PIBOMA end-blocks (around +180°C). rsc.orgresearchgate.net This clear separation of Tgs is strong evidence of microphase separation, a phenomenon where the immiscible blocks self-assemble into distinct nanodomains. rsc.orgresearchgate.netresearchgate.net This structure was further confirmed by atomic force microscopy (AFM). rsc.orgresearchgate.net

Similarly, triblock copolymers have been designed via RAFT emulsion polymerization, incorporating short this compound blocks at both ends of the polymer chain. researchgate.net These thermoplastic elastomers show distinct microphase separation with a wide interval between the glass transition temperatures of the hard and soft phases (150-185°C). researchgate.net The resulting materials exhibit good heat resistance, maintaining high elongation at break (>200%) even at 100°C. researchgate.net

The morphology of these microphase-separated structures, which can be lamellar, cylindrical, or spherical, is critical to the material's mechanical properties. researchgate.netelsevierpure.com For example, gels have been formed from methacrylate-alkylene-methacrylate (M-A-M) triblock copolymers where the end blocks are composed of poly(this compound) or copolymers of this compound and methyl methacrylate. google.com These structures demonstrate the versatility of using IBOMA to create materials with tailored properties based on their nanostructured morphology. google.com

Table 2: Properties of this compound-Containing Triblock Copolymers
Triblock Copolymer ArchitectureSynthesis MethodSoft Block TgHard Block (PIBOMA) TgKey Finding
IBOMA-Myrcene-IBOMANMP~ -60 °C rsc.orgresearchgate.net~ +180 °C rsc.orgresearchgate.netClear microphase separation confirmed by two distinct Tgs and AFM. rsc.orgresearchgate.net
PIBOMA-TPEsRAFT Emulsion PolymerizationVaries~180 °C researchgate.netDistinct microphase separation with a wide inter-Tg interval (150-185°C), leading to good heat and oil resistance. researchgate.net
(MMA/IBMA)-EB-(MMA/IBMA)Anionic PolymerizationVaries (Ethylene/butylene mid-block)Varies (Mixed methacrylate end-block)Forms stable gels with high-Tg end blocks. google.com

Network Polymerization and Crosslinking Reactions

This compound can be polymerized to form crosslinked networks, creating rigid materials with high thermal stability. This is often achieved by copolymerizing IBOMA with a multifunctional monomer that acts as a crosslinking agent. researchgate.net

One study investigated the polymerization of polyethylene (B3416737) (PE) dissolved in this compound, which acts as a reactive solvent. researchgate.net By including 1,4-butanediol (B3395766) dimethacrylate (BDDMA) as a crosslinker, a crosslinked poly(this compound) network was formed in the presence of the PE. researchgate.net The polymerization was initiated with either benzoyl peroxide (BPO) or dicumyl peroxide (DCPO) at elevated temperatures. researchgate.net During the reaction, phase separation of a PE-rich phase occurred, resulting in a complex final morphology. researchgate.net

The free-radical polymerization of IBOMA is facilitated by its molecular structure, leading to a polymer with a high glass transition temperature. atamanchemicals.com Polymerization can be initiated by various means, including peroxides, azo compounds, and even light. atamanchemicals.comforeverest.net This reactivity makes IBOMA a useful component in formulations for coatings and specialty plastics, where it can be crosslinked to enhance properties like scratch resistance and hardness. atamanchemicals.comforeverest.net The formation of these networks is a key aspect of its application in durable materials.

Advanced Characterization Methodologies for Isobornyl Methacrylate Polymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods are fundamental in elucidating the detailed chemical structure of PIBMA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed microstructural analysis of PIBMA. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to resolve complex and overlapping signals, providing insights into the polymer's configuration and composition. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of PIBMA shows characteristic signals corresponding to the different protons in the polymer structure. Broad multiplets between 4.16 and 4.62 ppm are typically assigned to the H18 proton of the isobornyl group. mdpi.com The protons of the phenyl ring of benzyl (B1604629) methacrylate (B99206) in copolymers appear between 7.0 and 7.5 ppm, while the -CH proton in the isobornyl methacrylate unit is observed at approximately 4.35 ppm. dergi-fytronix.com Protons from the methyl and methylene (B1212753) groups in the polymer backbone appear at around 1.9 ppm and 0.7 ppm, respectively. dergi-fytronix.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of PIBMA. The chemical shifts of the carbonyl carbon, quaternary carbon, and methyl carbon are sensitive to the polymer's configurational and compositional sequences. researchgate.net For instance, in copolymers of this compound and acrylonitrile (B1666552), the nitrile group's carbon atom appears at a chemical shift of δ 118.8–122.0 ppm. researchgate.net The carbonyl carbon signal of the isobornyl unit is also sensitive to the triad (B1167595) compositional and configurational sequences. researchgate.net

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) NMR experiments are used to differentiate between CH, CH₂, and CH₃ groups. In the analysis of this compound copolymers, DEPT-135 spectra help in assigning the various carbon signals, confirming the presence of specific groups and their environments within the polymer chain. researchgate.netenpress-publisher.com For example, quaternary carbons, like C4 and C7 of the isobornyl unit, will not appear in a DEPT-135 spectrum, which aids in their identification. researchgate.net

2D HSQC: Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is instrumental in correlating proton and carbon signals, which is particularly useful for resolving highly overlapped and complex spectra of PIBMA and its copolymers. researchgate.netresearchgate.net HSQC can reveal the compositional and configurational sensitivity of various carbons, such as the α-methyl carbon and the methylene carbon of the isobornyl unit, up to the triad level. researchgate.net This technique is crucial for making unambiguous assignments of both proton and carbon resonances in the polymer structure. researchgate.netenpress-publisher.com

¹H and ¹³C NMR Chemical Shift Assignments for Poly(this compound) and its Copolymers.
NucleusFunctional GroupChemical Shift (ppm)Reference
¹HH18 (isobornyl)4.16 - 4.62 mdpi.com
¹HPhenyl (benzyl methacrylate)7.0 - 7.5 dergi-fytronix.com
¹H-CH (this compound)~4.35 dergi-fytronix.com
¹HCH₃ (backbone)~1.9 dergi-fytronix.com
¹HCH₂ (backbone)~0.7 dergi-fytronix.com
¹³CNitrile (acrylonitrile copolymer)118.8 - 122.0 researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a polymer and to monitor the polymerization process. In the FTIR spectrum of PIBMA, a sharp and intense peak appears around 1772 cm⁻¹, which is characteristic of the ester carbonyl group (C=O) stretching vibration. mdpi.com Aliphatic C-H stretching vibrations of the CH₃ and CH₂ groups are observed at approximately 2952 and 2877 cm⁻¹. mdpi.com The asymmetric and symmetric C-O-C stretching vibrations of the ester groups are assigned to bands at 1237 and 1146 cm⁻¹, respectively. mdpi.com The disappearance of the C=C bond stretching vibration peak from the monomer spectrum upon polymerization confirms the reaction of the vinyl group. dergi-fytronix.com

Characteristic FTIR Absorption Bands for Poly(this compound).
Wavenumber (cm⁻¹)AssignmentReference
2952 and 2877Aliphatic C-H stretching (CH₃ and CH₂) mdpi.com
1772Ester carbonyl (C=O) stretching mdpi.com
1237Asymmetric C-O-C stretching mdpi.com
1146Symmetric C-O-C stretching mdpi.com
1390 and 753α-methyl group vibrations mdpi.com

Chromatographic Analysis of Polymer Molecular Characteristics

Chromatographic techniques are indispensable for determining the molecular weight, molecular weight distribution, and purity of PIBMA.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and polydispersity index (PDI) of PIBMA. polymersource.capolymersource.ca The technique separates polymer molecules based on their size in solution. researchgate.net For PIBMA analysis, tetrahydrofuran (B95107) (THF) is a commonly used solvent. amazonaws.com The molecular weight distribution is crucial as it influences properties like chemical resistance and cross-linking rate. amazonaws.com By using GPC, different samples of PIBMA can be compared based on their molecular weight distributions, which in turn relates to their end-use properties. amazonaws.com For example, PIBMA synthesized via RAFT polymerization showed a linear increase in number average molecular weight (Mn) with monomer conversion and a low PDI of less than 1.35. mdpi.com

Molecular Characteristics of Poly(this compound) Determined by GPC.
SamplePolymerization MethodMn (g/mol)PDI (Mw/Mn)Reference
PIBOMA40KRAFT28,3001.9 mdpi.com
P3634F1-iBMAAnionic22,5001.25 polymersource.ca
F80/20Free Radical-1.98 - 2.10 mdpi.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a reliable method for determining the amount of unreacted or residual this compound monomer in the final polymer product. chrom-china.com This is an important quality control parameter, as residual monomers can affect the polymer's properties and performance. The method typically involves extracting the residual monomer from the polymer using a suitable solvent, followed by chromatographic separation and quantification. google.com For acrylic resins, methods have been developed to detect residual monomers with limits of quantification in the range of 1-10 mg/kg. chrom-china.com

Thermal Analysis of Polymer Transitions and Stability

Thermal analysis techniques are critical for evaluating the performance of PIBMA at different temperatures, providing information on its glass transition temperature and thermal stability.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) are used to study the thermal properties of PIBMA. dergi-fytronix.comdergi-fytronix.com PIBMA is known for its high glass transition temperature (Tg), which can range from 110°C to over 200°C depending on the molecular weight and tacticity. mdpi.commdpi.com TGA results show that PIBMA has good thermal stability, with an onset of degradation temperature (Tonset) up to 230°C. mdpi.com The thermal decomposition of PIBMA has been shown to occur in a single stage. researchgate.netmetu.edu.tr DSC or DTA measurements are used to determine the Tg, which is observed as a change in the heat flow. polymersource.ca For instance, a PIBMA sample with a number average molecular weight of 283,000 g/mol exhibited a Tg of 199°C and a Tonset of 225°C. mdpi.com

Thermal Properties of Poly(this compound).
SampleMn (g/mol)Tg (°C)Tonset (°C)Reference
PIBOMA283K283,000199225 mdpi.com
PIBMA-up to 201up to 230 mdpi.com
P(IBMA)-198- dergi-fytronix.com

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to determine the thermal transitions of polymers, most notably the glass transition temperature (Tg). The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is critical as it defines the upper service temperature of the material in many applications.

The Tg of poly(this compound) (PIBMA) is significantly influenced by its bulky, rigid bicyclic side group, which restricts the rotational motion of the polymer backbone. As a result, PIBMA homopolymers exhibit a high glass transition temperature, with reported values ranging from 110°C to 209°C, depending on factors such as molecular weight and tacticity. mdpi.comdergi-fytronix.comresearchgate.net For instance, high molecular weight PIBMA with high syndiotacticity can show a Tg as high as 209°C. researchgate.net

In copolymers, the Tg can be tailored by adjusting the comonomer composition. When IBMA is copolymerized with monomers having a lower Tg, the resulting copolymer's Tg can be modulated. For example, in copolymers of IBMA and benzyl methacrylate (BzMA), which has a homopolymer Tg of 54°C, the Tg of the copolymer increases with higher IBMA content. dergi-fytronix.com Similarly, for statistical copolymers of N-vinylpyrrolidone (NVP) and IBMA, a single Tg is observed, which is expected due to the high Tg values of both respective homopolymers. researchgate.net

The inclusion of fillers can also affect the Tg of IBMA-based materials. In poly(this compound)/graphite (B72142) composites, Differential Thermal Analysis (DTA), a technique similar to DSC, revealed that the Tg of the composites decreased with the addition of graphite. dergi-fytronix.comdergi-fytronix.com This was attributed to the graphite particles potentially disrupting polymer chain packing and increasing chain mobility. dergi-fytronix.com

Interactive Table: Glass Transition Temperatures (Tg) of this compound Polymers and Composites

Material Tg (°C) Measurement Method Reference(s)
Poly(this compound) (PIBMA) 110 - 209 DSC mdpi.comdergi-fytronix.com
Poly(this compound) (High Syndiotacticity) 209 DSC researchgate.net
Poly(IBMA-co-BzMA) Increases with IBMA content DTA dergi-fytronix.com
Poly(IBMA)/1% Graphite Composite 202 DTA dergi-fytronix.com
Poly(IBMA)/5% Graphite Composite 198 DTA dergi-fytronix.com

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for evaluating the thermal stability and degradation behavior of polymers. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.

The thermal degradation of poly(this compound) (PIBMA) has been shown to occur in a single stage, as indicated by thermogravimetric (TG) curves. researchgate.net However, the degradation mechanism can be complex. The major thermal degradation pathway for PIBMA homopolymers involves a γ-H transfer from the isobornyl ring to the carbonyl group. researchgate.net

In contrast, copolymers of IBMA often exhibit more complex, multi-step degradation profiles. For instance, differential thermogravimetric analysis revealed that while pure PIBMA undergoes a single-step decomposition, its composites with graphite show a double-step decomposition process. dergi-fytronix.com The introduction of graphite as a filler was found to increase the thermal stability of the composites. dergi-fytronix.comdergi-fytronix.com

The thermal stability of copolymers is also highly dependent on the nature of the comonomer. In copolymers of IBMA and benzyl methacrylate (BzMA), the thermal stability was observed to increase with a higher content of BzMA units in the polymer chain. dergi-fytronix.com Statistical copolymers of N-vinylpyrrolidone (NVP) and IBMA also display a complex, multistep thermal degradation mechanism. mdpi.com

Kinetic analysis of the thermal degradation of PIBMA using methods such as Flynn-Wall-Ozawa (FWO) and Kissenger–Akahira–Sunose (KAS) has been performed to determine the apparent activation energies of thermal decomposition, providing deeper insight into the degradation process. researchgate.net

Interactive Table: Thermal Degradation Characteristics of this compound Polymers

Material Decomposition Stages Key Findings Analysis Method Reference(s)
Poly(this compound) (PIBMA) Single Stage Degradation via γ-H transfer from isobornyl ring. TGA, Py-MS researchgate.netresearchgate.net
Poly(IBMA)/Graphite Composites Double Stage Increased thermal stability with graphite addition. TGA/DTA dergi-fytronix.comdergi-fytronix.com
Poly(IBMA-co-BzMA) Varies with composition Thermal stability increases with BzMA content. TGA/DTA dergi-fytronix.com

Morphological and Microstructural Characterization

Understanding the morphology and microstructure of this compound materials is key to correlating their synthesis and processing with their final performance characteristics. Electron microscopy techniques are invaluable tools for this purpose.

Scanning Electron Microscopy (SEM) for Cellular Morphology and Filler Distribution

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro-scale. In the context of this compound polymers, SEM is frequently used to examine the dispersion of fillers in composites and to characterize the cellular structure of foams.

In studies of poly(this compound)/graphite composites, SEM micrographs have confirmed the uniform distribution of graphite particles within the polymer matrix. dergi-fytronix.com The surface of the pure, amorphous PIBMA appeared smooth with some minor cracks, while the composites showed the presence of large graphite particles. High-magnification images indicated good compatibility and uniform dispersion between the polymer and the filler. dergi-fytronix.com

SEM is also instrumental in analyzing the cellular morphology of polymeric foams. For renewable polymeric foams prepared from maleated castor oil glycerides with this compound as a reactive diluent, SEM was used to determine the anisotropic macrocellular morphology and revealed log-normal cell diameter distributions. mdpi.comnih.gov After biodegradation studies, SEM imaging showed the development of erosion sites on the foam's cell structure. mdpi.com In another study involving the polymerization of IBMA in a polyisobutylene (B167198) (PIB) solution, which leads to phase separation, SEM was used to observe the resulting spherical, micron-sized particles rich in PIB trapped within the solid PIBMA matrix. conicet.gov.ar

Transmission Electron Microscopy (TEM) for Microphase Separation

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal microstructure of materials, including the microphase separation in block copolymers.

For block copolymers containing IBMA, such as poly[poly(this compound-co-methyl methacrylate)-b-polybutadiene-b-poly(this compound-co-methyl methacrylate)], TEM analysis has been crucial in identifying the morphology of the phase-separated domains. These analyses have revealed distinct morphologies, including lamellar and cylindrical structures, depending on the block composition and weight fraction. acs.org For instance, a poly(this compound)-b-polybutadiene-b-poly(this compound) (IBI) triblock copolymer showed a lamellar morphology even at a relatively low hard block content of 33 wt%. acs.org TEM has also been employed to characterize the structure of latexes and the resulting films in studies comparing IBMA with methyl methacrylate in pressure-sensitive adhesives. researchgate.net

Mechanical and Rheological Characterization of this compound Materials

The mechanical and rheological properties of this compound materials dictate their suitability for structural and viscoelastic applications. A range of tests are used to quantify these properties.

Compressive and Tensile Mechanical Property Assessment (e.g., Young's Modulus, Flexural Strength, Ultimate Tensile Strength, Elongation at Break)

Copolymers of isobornyl acrylate (B77674) and methacrylate are noted for their high tensile strength and elongation at break. orientjchem.org The introduction of IBMA into various copolymers has been shown to enhance their mechanical properties. researchgate.netasianpubs.org For example, new thermoplastic elastomers based on poly[this compound (IBMA)-b-butadiene (BD)-b-IBMA] block copolymers exhibit high ultimate tensile strength, reaching up to 30 MPa, and a remarkable elongation at break of 1000%. acs.org Similarly, β-myrcene/isobornyl methacrylate-based triblock copolymers have demonstrated a tensile strength of 4 MPa and an elongation at break of 500%. researchgate.net

In the case of polymeric foams, the mechanical properties are highly dependent on the formulation. Renewable polymeric foams based on maleated castor oil glycerides and styrene (B11656) as a reactive diluent displayed a Young's modulus up to 26.85 MPa and a compressive strength up to 1.11 MPa. mdpi.comnih.gov However, when this compound was incorporated as a reactive diluent, the strength-related properties decreased, with the Young's modulus reaching up to 1.38 MPa and the compressive strength up to 0.088 MPa. mdpi.comnih.gov

Interactive Table: Mechanical Properties of this compound Materials

Material Property Value Reference(s)
Poly(IBMA-b-BD-b-IBMA) Ultimate Tensile Strength 30 MPa acs.org
Poly(IBMA-b-BD-b-IBMA) Elongation at Break 1000% acs.org
β-Myrcene/IBMA Triblock Copolymer Tensile Strength 4 MPa researchgate.net
β-Myrcene/IBMA Triblock Copolymer Elongation at Break 500% researchgate.net
Polymeric Foam (Styrene Diluent) Young's Modulus up to 26.85 MPa mdpi.comnih.gov
Polymeric Foam (Styrene Diluent) Compressive Strength up to 1.11 MPa mdpi.comnih.gov
Polymeric Foam (IBMA Diluent) Young's Modulus up to 1.38 MPa mdpi.comnih.gov

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic behavior of polymers. wikipedia.orgyoutube.com By applying a sinusoidal stress and measuring the resultant strain, DMA can determine key material properties as a function of temperature, time, or frequency. wikipedia.orgyoutube.com For polymers of this compound (PIBOMA), DMA is instrumental in understanding their thermal and mechanical stability.

A typical DMA scan provides the storage modulus (E'), loss modulus (E''), and tan delta (δ). youtube.com The storage modulus represents the elastic response and the energy stored by the material, while the loss modulus signifies the viscous response and energy dissipated as heat. youtube.comtainstruments.com Tan delta, the ratio of loss modulus to storage modulus, is a measure of damping or energy dissipation. youtube.com

In a study involving the reinforcement of styrene-butadiene rubber (SBR) with PIBOMA, DMA was used to assess the reinforcing effect over a wide temperature range. nih.govdntb.gov.uanih.govresearchgate.net The results showed that PIBOMA-filled rubber compounds maintained their ability to reinforce the rubber matrix up to 180°C, a significant improvement over materials like ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE) which lose their reinforcing capacity above approximately 125°C. nih.govdntb.gov.uanih.gov This demonstrates the exceptional heat resistance conferred by the this compound monomer. nih.gov

The glass transition temperature (Tg) is a critical parameter determined by DMA, often identified by the peak of the tan delta curve or the onset of a significant drop in the storage modulus. wikipedia.orgpbipolymer.com PIBOMA is known for its high Tg, with values reported to be up to 201°C. nih.govdntb.gov.uaresearchgate.net This high Tg is a direct result of the bulky, bicyclic structure of the isobornyl group, which restricts polymer chain mobility. nih.gov

Table 1: DMA Parameters for a Thermoplastic Polymer

Parameter Description
Storage Modulus (E') Measures the stored energy, representing the elastic portion.
Loss Modulus (E'') Measures the energy dissipated as heat, representing the viscous portion.
Tan Delta (Tan δ) The ratio of Loss Modulus to Storage Modulus (E''/E'), indicating the damping properties of the material.

Rheological Studies of Polymer Melts and Compounds (e.g., Torque Increase Values)

Rheology is the study of the flow and deformation of matter, and for polymers, it provides crucial information about their processing behavior and molecular structure. researchgate.netscirp.org For this compound polymers and their compounds, rheological studies, particularly of their melts, are vital for understanding their performance in applications like rubber reinforcement. nih.govresearchgate.net

Moving die rheometry (MDR) is a common technique used to study the cure characteristics of rubber compounds. nih.gov In the context of PIBOMA-reinforced SBR, MDR experiments revealed that the addition of PIBOMA resulted in higher torque increase values (ΔS) compared to unfilled rubber compositions. nih.govdntb.gov.uanih.govresearchgate.net This increase in torque is a direct indicator of the reinforcing effect of the PIBOMA filler, confirming its ability to enhance the stiffness and strength of the rubber matrix. nih.govdntb.gov.uanih.govresearchgate.net This reinforcing effect was observed to be independent of the PIBOMA content or its molar mass. nih.govnih.govresearchgate.net

These findings highlight the potential of PIBOMA as a high-performance, thermoplastic reinforcing agent for elastomers, offering improved properties at elevated temperatures. nih.govdntb.gov.uanih.gov

Surface and Optical Property Characterization

The surface and optical properties of this compound polymers are critical for their application in coatings, optical devices, and other areas where surface interactions and clarity are paramount.

Contact Angle Analysis for Hydrophobicity

Contact angle measurement is a primary method for quantifying the wettability and, consequently, the hydrophobicity of a polymer surface. tandfonline.comchemrxiv.org The technique involves placing a liquid droplet on the polymer surface and measuring the angle formed at the three-phase (liquid, solid, air) contact line. tandfonline.com A higher contact angle with water indicates greater hydrophobicity. tandfonline.comchemrxiv.org

The incorporation of the bulky, nonpolar isobornyl group from this compound is expected to increase the hydrophobicity of a polymer. conicet.gov.ar Studies on poly(alkyl methacrylates) have shown that the contact angle of water on the surface generally increases with the size of the alkyl group. conicet.gov.arresearchgate.net The bicyclic structure of the isobornyl group contributes significantly to this effect. conicet.gov.ar For instance, poly(this compound) is noted for its hydrophobic nature, which is a desirable property in applications requiring water resistance. atamanchemicals.com

Research has shown that this compound is an excellent reactive solvent for preparing coatings with low surface energies. conicet.gov.ar The resulting polymers exhibit enhanced water resistance, a direct consequence of their hydrophobic surfaces. researchgate.net

Dielectric Properties (e.g., Dielectric Loss)

The dielectric properties of polymers, such as the dielectric constant and dielectric loss, are important for applications in electronics and electrical insulation. These properties are influenced by the polymer's chemical structure and molecular mobility.

Studies on copolymers of acrylonitrile and this compound have investigated their dielectric behavior. orientjchem.org The dielectric constant was found to increase as the frequency decreased. orientjchem.org For example, for one acrylonitrile-isobornyl methacrylate copolymer (AN-IBM1), the dielectric constant increased from 1.98 at 100 kHz to 2.75 at 5 kHz. orientjchem.org

Furthermore, the dielectric loss, which represents the dissipation of electrical energy, was observed to shift to higher temperatures for methacrylate copolymers compared to their acrylate counterparts. orientjchem.orgorientjchem.orgasianpubs.org This indicates that the presence of the methyl group in the methacrylate unit hinders molecular motion, leading to a higher temperature being required for the relaxation processes that contribute to dielectric loss. This enhanced thermal stability of the dielectric properties is a notable feature of this compound copolymers. orientjchem.orgorientjchem.orgasianpubs.org

Polymer Applications and Performance Enhancement Through Isobornyl Methacrylate Incorporation

Coatings Science and Technology

Isobornyl methacrylate (B99206) is a key monomer used in the synthesis of polymers for high-performance coatings. lookchem.com Its inclusion in coating formulations leads to significant improvements in durability and aesthetic qualities. The rigid, bicyclic structure of IBOMA contributes to the formation of polymers with high glass transition temperatures (Tg), which translates to harder and more scratch-resistant surfaces. eastomat.comatamanchemicals.com Furthermore, the hydrophobic nature of the isobornyl group enhances water and chemical resistance, making IBOMA-containing coatings suitable for demanding applications. lookchem.com

High-Solid and Powder Coating Formulations

In the pursuit of more environmentally friendly coating systems, high-solid and powder coatings have gained prominence due to their reduced volatile organic compound (VOC) content. Isobornyl methacrylate plays a crucial role in these formulations. In high-solid acrylic resins, the addition of IBOMA can effectively lower the viscosity of the polymer solution without compromising the glass transition temperature, molecular weight, or functional group content. sinocurechem.comkerton-industry.com This viscosity reduction is more pronounced with IBOMA compared to other cyclic monomers. sinocurechem.comkerton-industry.com

For powder coatings, copolymers containing IBOMA can improve the anti-caking properties of the powder, enhance its stability, and decrease the melt viscosity. sinocurechem.com This leads to better leveling of the coating during application and results in a superior appearance and gloss. sinocurechem.com The use of IBOMA is therefore instrumental in developing high-performance, low-VOC coating solutions. eastomat.comforeverest.net

UV-Cured Coatings for Enhanced Performance (e.g., Low Viscosity Diluent)

This compound is widely utilized as a reactive diluent in ultraviolet (UV) cured coatings. atamanchemicals.commaglobalresources.com Its low viscosity and monofunctional nature make it an effective agent for reducing the viscosity of UV-curable systems, which facilitates application and improves flow and leveling. eastomat.comforeverest.net As a reactive diluent, IBOMA participates in the polymerization process upon exposure to UV light, becoming an integral part of the final cured film. eastomat.commaglobalresources.com This eliminates the release of volatile solvents, contributing to a more sustainable and safer application environment. foreverest.netforeverest.net

The incorporation of IBOMA in UV-cured formulations offers several performance benefits. It has good compatibility with a wide range of oligomers and other acrylates commonly used in these systems. eastomat.comforeverest.net The resulting coatings exhibit enhanced hardness, flexibility, and impact resistance. atamanchemicals.comkowachemical.com Furthermore, IBOMA contributes to low shrinkage during curing, which improves the integrity and adhesion of the coating film. eastomat.comspecialchem.com

PropertyBenefit of IBOMA in UV-Cured Coatings
Viscosity Acts as a low viscosity reactive diluent, reducing the need for solvents. atamanchemicals.com
Reactivity Polymerizes upon UV exposure, becoming part of the cured film. maglobalresources.com
Compatibility Mixes well with various oligomers and acrylates. eastomat.comforeverest.net
Performance Enhances hardness, flexibility, and impact resistance. atamanchemicals.comkowachemical.com
Shrinkage Contributes to low curing shrinkage for better film integrity. eastomat.comspecialchem.com

Waterborne Coatings: Formulation Challenges and Solutions for Bio-Based Content

The use of this compound, including its bio-based variants, in waterborne coatings presents both opportunities and challenges. ehu.esehu.es Emulsion polymerization of bio-based (meth)acrylic monomers is a promising route to producing waterborne coatings with a reduced carbon footprint. ehu.esehu.es However, the high hydrophobicity of IBOMA can make its direct incorporation into waterborne dispersions difficult, often leading to coagulation during polymerization due to mass transport limitations. ehu.esehu.esresearchgate.net

Research has shown that these challenges can be overcome through various formulation strategies. For instance, the substitution of a small percentage (e.g., 5%) of IBOMA with a more hydrophilic monomer like methyl methacrylate can lead to stable dispersions. ehu.esresearchgate.net The stability of copolymer systems, such as those combining IBOMA with 2-octyl acrylate (B77674) (2-OA), is dependent on both the concentration of IBOMA and the solids content of the latex. ehu.esehu.es Other approaches to mitigate coagulation include using specific surfactant combinations, such as a mix of anionic and non-ionic surfactants, or employing cyclodextrins, although the latter can sometimes negatively impact coating properties like chemical resistance. lu.se The development of stable, high-performance waterborne coatings with significant bio-based content from IBOMA continues to be an active area of research. researchgate.net

Performance Improvements: Hardness, Abrasion, Chemical, and Weather Resistance

A primary advantage of incorporating this compound into coating formulations is the significant enhancement of key performance properties. The rigid, bulky structure of the isobornyl group contributes to a high glass transition temperature (Tg) in the resulting polymer, which directly translates to increased hardness and abrasion resistance in the cured coating. eastomat.comatamanchemicals.comulprospector.com This makes IBOMA-containing coatings highly durable and resistant to scratching and wear. lookchem.comforeverest.net

The hydrophobic nature of IBOMA also imparts excellent chemical and water resistance to the coating. lookchem.com This is due to the nonpolar, bicyclic hydrocarbon structure of the isobornyl group, which repels water and other chemicals. eastomat.com Consequently, coatings formulated with IBOMA exhibit enhanced durability and protection against environmental factors. lookchem.com

Furthermore, IBOMA contributes to improved weather resistance. eastomat.comsinocurechem.com The bicyclic cage structure can scavenge free radicals, which slows down the yellowing process and helps the coating maintain its gloss and appearance over time, particularly in outdoor applications. eastomat.com This makes IBOMA a valuable monomer for producing long-lasting and weather-resistant coatings. eastomat.comulprospector.com

Performance PropertyContribution of this compound
Hardness High Tg from the rigid isobornyl group leads to increased hardness. eastomat.comulprospector.com
Abrasion Resistance Enhanced hardness results in improved resistance to scratching and wear. lookchem.comatamanchemicals.com
Chemical Resistance The hydrophobic nature of the isobornyl group repels chemicals. lookchem.comforeverest.net
Water Resistance The nonpolar bicyclic structure provides excellent water repellency. eastomat.comlookchem.com
Weather Resistance The bicyclic cage structure helps to prevent yellowing and maintain gloss. eastomat.comsinocurechem.com

Adhesion Enhancement to Various Substrates (e.g., Metals, Wood, Plastics)

This compound is known to improve the adhesion of coatings to a wide variety of substrates, including challenging surfaces like metals, wood, and plastics. eastomat.commaglobalresources.comulprospector.com The bulky isobornyl group is thought to increase the intermolecular attraction between the coating and the substrate by amplifying the influence of Van der Waals forces. ulprospector.com This enhanced adhesion can, in some cases, eliminate the need for a primer, simplifying the coating process and reducing costs. ulprospector.com

Compatibility with Other Resins (e.g., Polyester (B1180765), Alkyd)

Despite its rigid structure, this compound monomer exhibits good compatibility with a range of common resins used in the coatings industry, including polyester and alkyd resins. eastomat.comsinocurechem.comatamanchemicals.com This compatibility allows for the formulation of hybrid systems that can leverage the beneficial properties of each component. For example, acrylic resins modified with IBOMA can be blended with polyesters and alkyds to create coatings with a tailored balance of properties. lookchem.comatamanchemicals.com

The good solubility of IBOMA in these resin systems often leads to improved flow and leveling of the formulation by reducing intermolecular forces within the mixture. eastomat.com In UV formulations, IBOMA readily mixes with various oligomers and other acrylates, enabling the creation of high-solid or even solvent-free coatings. eastomat.com This versatility and compatibility make IBOMA a valuable tool for formulators seeking to develop high-performance coatings with customized characteristics. foreverest.net

Adhesive Systems Development

The incorporation of this compound (IBOMA) into polymer formulations has led to significant advancements in adhesive systems. Its unique chemical structure, characterized by a bulky, bicyclic aliphatic ring, imparts desirable properties such as increased glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength to the resulting adhesive polymers.

Pressure-Sensitive Adhesives (PSAs) for Medical and Industrial Applications

This compound is a key monomer in the formulation of pressure-sensitive adhesives (PSAs) for both medical and industrial uses. specialchem.com As a bio-based monomer, it offers a sustainable alternative to conventional petroleum-based monomers like methyl methacrylate (MMA). researchgate.net Its primary role in acrylic PSA formulations is as a "hard monomer," which helps to control the final properties of the adhesive. researchgate.net

In medical applications, IBOMA has been successfully incorporated into photoreactive polyacrylate copolymers for transdermal drug delivery patches. mdpi.comnih.gov The modification of these copolymers with this compound leads to a notable improvement in adhesion and tack, while also achieving higher cohesion compared to commercial adhesives. mdpi.comnih.gov This balance is crucial for medical patches, which must adhere securely to the skin yet be removable without causing trauma. mdpi.com Research has demonstrated the feasibility of creating these photoreactive, bio-based patches for delivering drugs like ibuprofen. mdpi.comnih.gov

For industrial applications, IBOMA is used to enhance the performance of acrylic emulsion PSAs. researchgate.net Studies comparing IBOMA with MMA have shown that its inclusion influences the viscosity and particle size of the latex, as well as the gel content and molecular weight of the final copolymer. researchgate.net These modifications directly impact the adhesive properties:

Loop Tack: The immediate grab of the adhesive to a surface.

Peel Strength: The force required to remove the adhesive from a substrate.

Shear Strength (Cohesion): The adhesive's ability to resist internal stress and slippage. researchgate.net

By adjusting the concentration of IBOMA, formulators can tailor these properties to meet specific application requirements, such as achieving high water resistance and high cohesion in emulsion PSAs. researchgate.net The chemical modification of polyacrylate emulsions with this compound can yield PSAs with low adhesion (below 0.3 N/25 mm) and very high cohesion (over 100 hours), making them suitable for removable applications. researchgate.net

Table 1: Effect of this compound (IBOMA) on Pressure-Sensitive Adhesive Properties

PropertyEffect of IBOMA IncorporationResearch Finding
Adhesion & Tack ImprovementModification of photoreactive polyacrylate copolymers with IBOMA resulted in enhanced adhesion and tack for medical patches. mdpi.comnih.gov
Cohesion (Shear Resistance) ImprovementPatches with an IBOMA-modified adhesive matrix show higher cohesion than those using commercial adhesives. mdpi.comnih.gov
Removability Controlled AdhesionCan be formulated to produce PSAs with low adhesion and high cohesion, suitable for removable applications. researchgate.net
Water Resistance ImprovementProvides a sustainable method for preparing high water resistance emulsion PSAs. researchgate.net

Structural Acrylic Adhesives: Toughening Mechanisms and Adhesion Promotion

In the realm of structural acrylic adhesives, this compound serves as a comonomer to enhance performance, particularly shear strength and toughness. raajournal.com Structural adhesives are designed to bear significant loads and bond materials like metals and composites, competing with traditional epoxy and polyurethane systems. specialchem.comresearchgate.net

The introduction of IBOMA into structural acrylic adhesive formulations, often alongside primary monomers like methyl methacrylate and adhesion promoters like methacrylic acid, contributes to increased shear strength. raajournal.com The toughening of these adhesives is a critical aspect of their performance, preventing brittle failure under stress. The incorporation of elastomers and comonomers like IBOMA induces toughness through several mechanisms: raajournal.com

Plasticization: The monomer mixture plasticizes the elastomeric phase, enhancing its energy-absorbing capabilities.

Two-Phase System Generation: A distinct two-phase morphology is created where the structural adhesive forms a continuous matrix, and embedded elastomeric particles act as stress concentrators. This dissipates energy from a propagating crack, thereby toughening the material. raajournal.com

Furthermore, IBOMA is utilized in modern adhesive platforms designed for the rapid bonding of various commodity polymer substrates under ambient conditions. acs.org In these systems, a high-glass-transition temperature polyacrylate, such as one based on isobornyl acrylate or methacrylate, forms the adhesive backbone, providing robust and rapid curing. acs.org

Temporary Adhesives and Their Formulation

This compound is also valuable in the formulation of temporary adhesives. These materials are required to provide a reliable bond for a specific period before being cleanly removed. By incorporating IBOMA as a hard monomer and crosslinking it with a bifunctional thiol, it is possible to produce thermoplastic polymers. researchgate.net These resulting polymers are characterized by having a negligible gel content and a variable glass transition temperature (Tg), which can be tuned from -12 to 41°C. researchgate.net This control over Tg and the thermoplastic nature of the polymer make this system well-suited for creating temporary adhesives for various applications. researchgate.net

Polymer Optical Fiber (POF) and Waveguide Materials

The inherent properties of this compound make it a valuable component in the development of advanced polymer optical fibers (POFs) and waveguide materials. Its bulky structure is key to enhancing the thermal and optical characteristics of these materials.

High Temperature Resistant POF Development

A significant limitation of standard POFs, which are often made from poly(methyl methacrylate) (PMMA), is their relatively low thermal stability. mdpi.com For applications in demanding environments like the automotive or aerospace industries, high-temperature resistant (HT) POFs are required. researchgate.net

Copolymerization is an effective technique to increase the thermal resistance of methacrylate-based polymers. mdpi.com Incorporating monomers with bulky side chains, such as this compound (IBMA), into the polymer structure increases chain stiffness, which in turn elevates the glass transition temperature (Tg). tu-braunschweig.de Research has shown that copolymers of methyl methacrylate (MMA) and this compound (MMA-co-IBMA) are particularly well-suited for this purpose. mdpi.comtu-braunschweig.de By preparing polymer rods from these copolymers and drawing them into fibers, HT-POFs with significantly improved thermal stability can be realized. tu-braunschweig.de These fibers exhibit good mechanical behavior and can achieve an increased glass transition temperature of up to 140°C. tu-braunschweig.de

Table 2: Glass Transition Temperatures (Tg) of Methacrylate Copolymers for HT-POF

Copolymer SystemComonomer ContentResulting Glass Transition Temperature (Tg)
MMA-co-IBMAAzeotropic point (33.4 mol % IBMA)~135 °C mdpi.com
EMA-co-IBMA50:50 mixture~125 °C mdpi.com
Methacrylate Copolymers with IBMANot specifiedUp to 140 °C tu-braunschweig.de

MMA: Methyl Methacrylate, EMA: Ethyl Methacrylate, IBMA: this compound

Optical Transparency and Refractive Index Control

For any material to be useful in optical fiber applications, high optical transparency in the visible spectrum is essential. mdpi.com While standard PMMA is known for its excellent transparency, copolymers incorporating IBMA are also designed to be transparent in the visible region. mdpi.com

Studies on MMA-co-IBMA and EMA-co-IBMA copolymers show that they are transparent in the visible region between 450 and 1000 nm. mdpi.com However, their transparency does not fully match that of pure PMMA, and absorption tends to increase at shorter wavelengths. mdpi.com

The copolymerization technique not only enhances thermal properties but also allows for the tuning of other optical characteristics, such as the refractive index. mdpi.comresearchgate.net The refractive index of the fiber's core material is a critical parameter that dictates how light is guided. In some advanced POFs, dopants are used to increase the refractive index of the core. nih.gov The use of copolymers like MMA-co-IBMA provides a method to modify the base polymer's properties directly, offering a pathway to control the refractive index for specific waveguide applications. mdpi.com

Table 3: Comparison of Optical Transparency

Polymer MaterialComonomer ContentTransparency Characteristics
PMMA (Reference) N/AHigh transparency in the visible spectrum. mdpi.com
MMA-co-IBMA 33.4 mol % IBMATransparent from 450-1000 nm, but lower transparency than pure PMMA. mdpi.com
EMA-co-IBMA 50.0 mol % IBMATransparent from 450-1000 nm; significantly higher transparency than the MMA-co-IBMA copolymer tested. mdpi.com

Dental and Biomedical Material Research

In the field of dental and biomedical materials, IBMA is investigated for its potential to overcome some of the inherent challenges associated with conventional resin-based composites. Its role as a diluent monomer, its ability to mitigate polymerization-induced stress, and its contribution to enhancing the durability of restorations in the oral environment are areas of active research.

This compound is explored as an alternative or supplementary diluent monomer to the commonly used triethylene glycol dimethacrylate (TEGDMA) in dental resin composites. scielo.brnih.gov The base monomer in many of these composites is bisphenol A-glycidyl methacrylate (BisGMA), which possesses high viscosity and requires the addition of a lower-viscosity monomer to achieve clinically acceptable handling characteristics and to facilitate the incorporation of inorganic filler particles. scielo.brnih.gov

While TEGDMA effectively reduces viscosity, it can also lead to increased polymerization shrinkage and water sorption, potentially compromising the longevity of the dental restoration. scielo.brnih.gov IBMA, being a monomethacrylate with a bulky aliphatic structure, offers low viscosity and increased hydrophobicity. nih.govresearchgate.net Studies have investigated various formulations, including blends of BisGMA with IBMA alone, and ternary systems containing BisGMA, TEGDMA, and IBMA. nih.govthieme-connect.comnih.govscite.ai For instance, experimental flowable resin composites have been formulated with a resin matrix of 50 wt.% BisGMA and 50 wt.% of a diluent monomer, where IBMA was used to partially or fully replace TEGDMA. scielo.brnih.gov Another study formulated a resin matrix with 60 wt% BisGMA and 40 wt% diluent monomers, comparing a TEGDMA control with a full IBOMA substitution and a 20/20 wt% combination of TEGDMA and IBOMA. nih.govscite.aiscielo.br

A significant challenge in the use of resin-based dental restoratives is the volumetric shrinkage that occurs during polymerization. This shrinkage can generate stress at the tooth-restoration interface, potentially leading to marginal gaps, microleakage, and secondary caries. This compound has demonstrated potential in mitigating this issue. scielo.brresearchgate.net

Table 1: Effect of this compound (IBMA) on Physicochemical Properties of Experimental Flowable Resin Composites

PropertyEffect of IBMA Substitution/AdditionReference
Film Thickness (FT)Reduced scielo.brnih.gov
Polymerization Shrinkage Stress (PSS)Reduced scielo.brnih.gov
Maximum Rate of Polymerization (Rpmax)Reduced scielo.brnih.gov
Degree of Conversion (DC)Reduced scielo.brnih.gov
Flexural Modulus (FM)Reduced scielo.brnih.gov
Water Sorption (Wsp)Reduced scielo.brnih.gov
Water Solubility (Wsl)Reduced scielo.brnih.gov
Flexural Strength (FS)Lower (as complete substituent) scielo.brnih.gov
Knoop Microhardness (KH)Lower (as complete substituent) scielo.brnih.gov

Strategies for Improved Water Resistance and Degradation Stability in Oral Environments

The oral environment presents a significant challenge to the longevity of dental restorations due to the constant presence of moisture and the potential for chemical degradation. The hydrophobicity of this compound makes it a valuable component in developing more durable dental materials. nih.govresearchgate.netlookchem.com

A novel approach to further enhance the properties of dental resins involves the use of nanogel particles, which can be synthesized using this compound. researchgate.netpocketdentistry.comnih.gov These nanogels are nano-scale, crosslinked polymer particles that can be dispersed within a monomer matrix. researchgate.netnih.gov

In dental applications, nanogels are often synthesized from a combination of monomers, such as IBMA and a crosslinking dimethacrylate like urethane (B1682113) dimethacrylate (UDMA) or ethoxylated bis-phenol-A-dimethacrylate (BisEMA). nih.gov These nanogel particles, typically 10-100 nm in size, can then be incorporated into conventional dental resin formulations, such as those based on BisGMA and TEGDMA. researchgate.netnih.gov

Specialty Polymer Development

Beyond biomedical applications, this compound plays a role in the development of specialty polymers, particularly in the realm of engineering thermoplastics where enhanced thermal properties are required.

The high glass transition temperature (Tg) of poly(this compound) (PIBMA) makes it a valuable component in the formulation of engineering thermoplastics with improved heat resistance. researchgate.netnih.gov The Tg of PIBMA can range from 110°C to over 200°C, depending on the polymer's molecular weight and tacticity. researchgate.netnih.gov This high Tg is a direct result of the bulky and rigid bicyclic structure of the isobornyl group, which restricts the rotational motion of the polymer chains. nih.gov

This characteristic is exploited in the development of thermoplastic elastomers and other high-performance polymers. For example, triblock copolymers have been designed where short blocks of PIBMA are incorporated at the ends of the molecular chains. researchgate.net These hard, high-Tg segments act as physical crosslinks at room temperature, providing the material with good mechanical properties. As the temperature increases, these segments soften, allowing the material to be processed like a thermoplastic. Even at elevated temperatures, such as 100°C, these materials can maintain significant tensile strength and elongation at break, demonstrating good heat resistance. researchgate.net The incorporation of IBMA into copolymers can also enhance thermal stability, making the resulting materials suitable for applications requiring heat resistance. nih.gov

Biodegradable Polymeric Foams from Bio-Based Reactive Diluents (e.g., Modified Castor Oil)

In the quest for sustainable alternatives to petroleum-derived polymeric foams, researchers have explored the use of modified vegetable oils, such as castor oil, in conjunction with bio-based reactive diluents. mdpi.comnih.gov One promising candidate in this area is this compound (IBOMA), a monomer valued for its bio-based content, commercial availability, and the rigid bicyclic structure it imparts to the polymer matrix. mdpi.com

In a notable study, polymeric foams were synthesized through the free radical copolymerization of maleated castor oil glycerides (MACOG) with this compound as a reactive diluent. mdpi.comnih.gov The use of MACOG, derived from castor oil, provides a renewable and biodegradable foundation for the foam. mdpi.com The incorporation of IBOMA was intended to enhance the properties of the resulting foam by introducing hard segments into the polymer structure. mdpi.com

The resulting polymeric foams exhibited an anisotropic macrocellular morphology. mdpi.comnih.gov However, a comparative analysis revealed that while foams using styrene (B11656) as the reactive diluent achieved a Young's modulus of up to 26.85 ± 1.07 MPa and a strength of up to 1.11 ± 0.021 MPa, the incorporation of this compound led to a decrease in these mechanical properties. mdpi.comnih.gov Specifically, the foams with IBOMA showed a Young's modulus of up to 1.38 ± 0.055 MPa and a strength of up to 0.088 MPa. nih.gov

Despite the reduction in mechanical strength compared to styrene-based foams, the study successfully demonstrated the creation of renewable polymeric foams using modified castor oil and this compound. mdpi.com These foams also exhibited rapid mass loss in an aerobic soil environment, indicating their biodegradability. mdpi.comnih.gov

Table 1: Mechanical Properties of Biodegradable Polymeric Foams

Reactive DiluentYoung's Modulus (MPa)Strength (MPa)
Styrene26.85 ± 1.071.11 ± 0.021
This compound1.38 ± 0.0550.088

Reinforcement of Elastomers (e.g., Styrene Butadiene Rubber)

Poly(this compound) (PIBOMA) has been investigated as a reinforcing agent for elastomers like styrene butadiene rubber (SBR). nih.govlist.lu The high glass transition temperature (Tg) of PIBOMA, which can exceed 191°C, makes it an attractive option for enhancing the thermal stability and heat resistance of rubber compositions. nih.govmdpi.com Additionally, this compound is a partially bio-based monomer derived from pine resin. nih.govmdpi.com

In one study, PIBOMA with varying molecular weights (ranging from 26,000 to 283,000 g mol⁻¹) was blended with SBR. nih.gov The results showed that all rubber compounds filled with PIBOMA exhibited higher torque increase values compared to unfilled rubber, confirming its reinforcing effect. list.ludntb.gov.ua

A key finding was the sustained reinforcement provided by PIBOMA at elevated temperatures. nih.govresearchgate.net Dynamic mechanical thermal analysis revealed that while conventional reinforcing fillers like ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE) lose their effectiveness above ~125°C, all PIBOMA resins maintained their ability to reinforce the rubber matrix up to 180°C. nih.govresearchgate.net This makes PIBOMA suitable for creating high-stiffness rubber compositions for applications requiring performance at temperatures above 120°C. list.ludntb.gov.ua

However, the molecular weight of PIBOMA was found to influence the tensile properties of the rubber compositions. For blends containing 20 phr (parts per hundred of rubber) of PIBOMA, both tensile strength and elongation at break decreased as the molecular weight of PIBOMA increased. nih.govresearchgate.net

Table 2: Properties of Poly(this compound) for Reinforcement

PropertyValue
Molar Mass Range26,000–283,000 g mol⁻¹
Glass Transition Temperature (Tg)Up to 201 °C
Onset Thermal Stability (Tonset)Up to 230 °C

Additive Manufacturing and 3D Printing Applications

Photocurable Bio-Derived Monomers in Stereolithography (SLA)

This compound is increasingly utilized as a bio-derived reactive diluent in photocurable resins for stereolithography (SLA), a form of 3D printing. acs.orgnih.gov Its precursor, isoborneol (B83184), can be derived from pine resin, making IBOMA a more sustainable option compared to petroleum-based monomers. acs.org In the formulation of resins for SLA, which often require low viscosity for printability, IBOMA serves as a valuable component. acs.orgmdpi.com

For instance, in the development of tough and sustainable interpenetrating polymer networks (IPNs) for 3D printing, this compound has been used as a reactive diluent. acs.org In one study, a high-molecular-weight poly(ethylene glycol) dimethacrylate (PEG20kDMA), which is solid at room temperature, was made into a printable liquid resin by adding 20 wt% of IBOMA. acs.org This resulted in a resin with a sufficiently low viscosity of 11 Pa·s at 60 °C. acs.org

Furthermore, this compound is a component in various bio-based resin formulations for SLA. mdpi.comacs.org It has been used in combination with methacrylated microalgal oil and other bio-derived monomers to create resins with a high content of renewable materials. acs.org The use of IBOMA and other bio-based diluents allows for the tuning of resin viscosity to meet the requirements of different 3D printing technologies like digital light processing (DLP). acs.orgresearchgate.net

Reactive Diluents for Brittleness Reduction and Tg Retention

A significant challenge in developing high-performance photopolymers for additive manufacturing is overcoming the inherent brittleness of highly crosslinked networks while maintaining a high glass transition temperature (Tg). Isobornyl acrylate, a related compound, has been shown to be effective in addressing this issue. researchgate.net

In research focused on photocurable bio-derived isosorbide (B1672297) (meth)acrylates, the use of isobornyl acrylate as a reactive diluent successfully reduced the brittleness of the resulting polymers. researchgate.net Importantly, this was achieved while retaining high glass transition temperatures, with some formulations reaching up to 231°C. researchgate.net

Sustainability and Environmental Considerations in Isobornyl Methacrylate Research

Life Cycle Assessment of Bio-Based Isobornyl Methacrylate (B99206) Polymers

A key aspect of sustainability is the origin of the raw materials. Isobornyl methacrylate can be manufactured from renewable, non-food-chain resources such as camphene (B42988), which is derived from pine sap or camphor (B46023). ulprospector.commdpi.com This gives it a significant advantage over monomers derived from petroleum feedstocks, such as methyl methacrylate and styrene (B11656). ulprospector.com Commercially available versions of IBOMA are reported to have a bio-based or bio-renewable carbon content of up to 71%. ulprospector.comresearchgate.net One study highlighted the synthesis of a methacrylic monomer from camphor, which yielded an 80% renewable-carbon-based product. mdpi.com

A formal Life Cycle Assessment (LCA) provides a systematic analysis of the potential environmental impacts of a product throughout its life cycle. upmbiochemicals.com Governed by ISO 14040 and 14044 standards, an LCA evaluates all material and energy inputs, as well as emissions to the environment, from raw material extraction to end-of-life (cradle-to-grave) or to the factory gate (cradle-to-gate). upmbiochemicals.commdpi.com

While specific, publicly available cradle-to-gate LCA studies for this compound are not prevalent in the reviewed literature, the high bio-based content is a strong indicator of a potentially reduced carbon footprint compared to fossil-based counterparts. The production of bio-based polymers typically involves steps like fermentation of plant-derived sugars or chemical modification of natural terpenes. mdpi.comgenomatica.com The environmental profile of such processes depends heavily on factors like land use, energy consumption during cultivation and processing, and the efficiency of chemical conversions. mdpi.com For IBOMA derived from pine, the environmental impact would be linked to sustainable forest management and the energy and chemicals used in the extraction of camphene and its subsequent esterification with methacrylic acid. ulprospector.comforeverest.net

Table 1: Bio-based Content of this compound (IBOMA)

Property Value Source(s)
Bio-renewable Content 71% ulprospector.com
Bio-carbon Content 71% researchgate.net
Renewable Carbon Content (from Camphor) 80% mdpi.com

This table presents reported values for the bio-based content of this compound from various sources.

Research on Biodegradability and Environmental Fate of this compound-Based Materials

The end-of-life fate of polymers is a critical environmental concern. Research into the biodegradability of IBOMA-based materials offers insights into their persistence in the environment.

A study investigating renewable polymeric foams made from modified castor oil and IBOMA demonstrated that the foams experienced rapid mass loss in an aerobic soil environment. mdpi.comresearchgate.net Scanning electron microscopy revealed multiple erosion sites on the foam's structure after being subjected to biodegradation conditions. mdpi.com This suggests that under the right conditions, materials containing IBOMA can be broken down by microorganisms. The study anticipated that the hydrolytically susceptible ester bonds on the isobornyl fragments could contribute positively to biodegradability. mdpi.com

However, it is important to note that other research has suggested that the isobornyl moiety itself is non-biodegradable. scite.ai The degradation observed in the foam study may be primarily due to the breakdown of other components in the polymer matrix or the hydrolysis of the ester linkage, which connects the isobornyl group to the polymer backbone. mdpi.comscielo.br The enzymatic hydrolysis of the ester bond in IBOMA would lead to the formation of one molecule of methacrylic acid and isoborneol (B83184), a process that could be a key step in its environmental degradation. scielo.bratamanchemicals.com

This table summarizes findings from a study on the biodegradability of polymeric foams containing this compound.

Strategies for Reducing Environmental Impact in Polymerization Processes

The environmental impact of polymer production is not limited to raw materials and end-of-life; the polymerization process itself is a significant factor. Traditional solvent-based polymerization can release volatile organic compounds (VOCs), which are harmful to the environment and human health. google.com Research on IBOMA has focused on greener polymerization strategies.

Waterborne Systems: Emulsion and miniemulsion polymerization are promising methods for producing waterborne coatings and adhesives with a reduced carbon footprint, as water is used as the dispersion medium instead of organic solvents. ehu.esehu.es Several studies have explored the use of IBOMA in such systems. researchgate.netehu.es However, the high hydrophobicity of the IBOMA monomer presents challenges, such as the tendency for coagulation during polymerization. ehu.esehu.esresearchgate.net Researchers have developed strategies to overcome this, including:

Copolymerization: Substituting a small fraction (e.g., 5%) of IBOMA with a more hydrophilic monomer like methyl methacrylate can significantly improve the stability of the dispersion and reduce coagulum. ehu.esehu.es

Surfactant Selection: The choice of surfactant is crucial. A combination of anionic and non-ionic surfactants has been shown to minimize coagulum. lu.se

Process Control: Adjusting parameters like the monomer feeding rate can help manage the polymerization of hydrophobic monomers like IBOMA in waterborne systems. lu.se

Solventless and High-Solids Formulations: Another strategy to reduce VOCs is to use IBOMA as a reactive diluent in solvent-free or high-solids formulations. eastomat.com Due to its low viscosity, IBOMA can reduce the viscosity of a resin formulation, improving its flow and applicability without the need for traditional, volatile solvents. atamanchemicals.com Because IBOMA is a monomer, it reacts and becomes part of the final polymer, meaning it is not emitted as a VOC. eastomat.com This approach is particularly valuable for applications like UV-cured coatings and inks, where IBOMA's low volatility and high reactivity are advantageous. atamanchemicals.comeastomat.com

Development of Reprocessable and Recyclable this compound Polymers

Thermosetting polymers, known for their excellent mechanical and thermal stability, are notoriously difficult to recycle due to their permanently cross-linked networks. A significant area of research focuses on creating reprocessable and recyclable thermosets using IBOMA.

Vitrimers and Dynamic Covalent Bonds: A leading strategy involves the development of vitrimers. Vitrimers are a class of polymers that contain dynamic covalent bonds, which can be reversibly broken and reformed upon a stimulus like heat, without compromising the network integrity. researchgate.nettandfonline.com This allows the material to be reshaped, reprocessed, and recycled, similar to a thermoplastic. researchgate.netresearchgate.net

Several studies have successfully incorporated IBOMA into vitrimer networks:

Bio-based vitrimers have been synthesized by reacting IBOMA with other bio-derived materials, creating catalyst-free, reprocessable thermosets. researchgate.netmdpi.com These materials can be recycled by grinding and remolding at elevated temperatures without a significant loss of mechanical properties. researchgate.netmdpi.com

By introducing dynamic bonds like hindered urea (B33335) bonds or boronic esters into IBOMA-containing polymers, researchers have created materials that are not only reprocessable but also possess self-healing capabilities. cjps.orgresearchgate.netbohrium.com

These dynamic networks can be un-cross-linked by dissolving them in a specific solvent, allowing for the recovery of the modified polymer. researchgate.nettandfonline.com

This research opens up pathways for a circular economy for high-performance thermosetting materials, where IBOMA-based products can be repaired and recycled, extending their service life and reducing waste. tandfonline.combohrium.com

Table 3: Examples of Reprocessable IBOMA Polymers

Dynamic Chemistry Co-monomers/Reactants Key Features Source(s)
Vinylogous Urethane (B1682113) (2-acetoacetoxy) ethyl methacrylate, bi-functional amine Catalyst-free, recyclable by grinding and remolding. researchgate.net
Hindered Urea Bond Polyurethane-urea methacrylate prepolymers Recyclable by hot press under mild conditions. cjps.orgbohrium.com
Boronic Ester 4-vinylphenylboronic acid, glycerol (B35011) monomethacrylate Self-healing in presence of humidity, reprocessable. researchgate.net

This table highlights different chemical approaches used to create reprocessable and recyclable polymers incorporating this compound.

Computational and Theoretical Studies of Isobornyl Methacrylate Systems

Predictive Models for Polymer Properties (e.g., Fox Equation for Glass Transition Temperature)

Predictive models are essential for designing copolymers with specific thermal properties without the need for extensive empirical testing. One of the most widely used models for estimating the glass transition temperature (Tg) of copolymers is the Fox equation. This equation relates the Tg of a copolymer to the weight fractions and Tg values of the constituent homopolymers.

The Fox equation is given by:

1⁄Tg = w1⁄Tg1 + w2⁄Tg2

Where:

Tg is the glass transition temperature of the copolymer.

w1 and w2 are the weight fractions of the two monomers.

Tg1 and Tg2 are the glass transition temperatures of the respective homopolymers.

Research has shown that the Fox equation can be effectively applied to copolymers containing isobornyl methacrylate (B99206). For instance, in statistical copolymers of isobornyl acrylate (B77674) (a structurally similar monomer) and n-butyl acrylate, the measured Tg values showed a good fit with the predictions from the Fox equation, allowing the Tg to be tuned by adjusting the monomer ratio. d-nb.info

In the development of resin systems for applications like 3D printing, predictive models are crucial for formulation design. rowan.eduresearchgate.net For a ternary system of Bis-GMA, Bis-EMA, and IBMA, the Fox equation was used as a guiding tool to predict the final Tg of the cured polymer. rowan.edumdpi.com The model helped to identify monomer ratios that would achieve a target Tg, often in conjunction with other models for properties like viscosity. rowan.eduresearchgate.net For example, a formulation (DA-1) containing 33.3 wt.% IBMA was predicted to have a final Tg of 160 °C, which aligned with the desired high-performance characteristics. mdpi.com

Table 1: Comparison of Predicted and Measured Glass Transition Temperatures for a Resin Formulation Containing Isobornyl Methacrylate (IBMA) and a related formulation. The Tg for the DA-2 formulation was confirmed via dynamic mechanical analysis (DMA). rowan.edumdpi.com

The reliability of the Fox equation for IBMA copolymers demonstrates its utility in streamlining the development of new polymers with precisely controlled thermal properties. nih.gov

Simulation of Polymerization Kinetics and Mechanism

Simulating the kinetics and mechanism of polymerization provides a deeper understanding of reaction rates, monomer conversion, and the evolution of molecular weight. For the free-radical polymerization of this compound, kinetic models have been developed to account for complex behaviors observed during the reaction. arxiv.org

One key phenomenon in the bulk polymerization of IBMA is the autoacceleration or "gel effect," where the polymerization rate increases significantly at a certain conversion. arxiv.org This is attributed to a decrease in the termination rate as the viscosity of the system increases, restricting the diffusion of large polymer radicals. Kinetic models can simulate this effect by incorporating the dependence of the termination rate constant on the free volume of the system. arxiv.org

Studies have simulated the free-radical polymerization of IBMA in the presence of other polymers, such as polyisobutylene (B167198) (PIB). arxiv.orgresearchgate.net These simulations revealed that:

The addition of PIB reduces the magnitude of the gel effect. This is because PIB contributes to the system's free volume, which remains constant as the monomer is converted, thereby attenuating the sharp decrease in the termination rate. arxiv.org

Increasing the molar mass of the added PIB leads to a higher initial polymerization rate, as the larger polymer chains decrease the initial free volume and thus the termination rate. arxiv.org

Mechanistic kinetic models can successfully describe the reaction in the initial homogeneous solution and can be adapted to describe systems that undergo polymerization-induced phase separation. arxiv.org

Differential scanning calorimetry (DSC) is a common experimental technique used to gather kinetic data for these simulations, monitoring the heat flow of the reaction, which is proportional to the polymerization rate. researchgate.net The polymerization of IBMA at 80°C, initiated by benzoyl peroxide (BPO), has been shown to proceed until vitrification arrests the reaction at a conversion of approximately 80%. researchgate.net

More advanced simulation techniques, such as Kinetic Monte Carlo (kMC) methods, offer a powerful approach to understanding complex polymerization mechanisms like reversible deactivation radical polymerization. mdpi.com While not yet extensively reported for IBMA specifically, these methods could provide detailed insights into the evolution of molecular weight distributions and the influence of chain transfer agents. mdpi.com

Molecular Modeling of Polymer Structures and Interactions

Molecular modeling and dynamics simulations are powerful computational techniques used to investigate the three-dimensional structure of polymers and the non-covalent interactions that govern their properties. These methods allow for the examination of polymer chain conformation, packing, and intermolecular forces such as Van der Waals forces and hydrogen bonds at an atomic level.

For poly(this compound) (PIBORNMA), while specific molecular dynamics simulation studies are not widely published, the principles can be understood from studies on analogous polymers like poly(methyl methacrylate) (PMMA). aip.orgbohrium.comrsc.org Molecular dynamics (MD) simulations can be used to construct models of polymer crystals and amorphous regions, providing insights into their structure and density. rsc.org For example, simulations of PMMA stereocomplexes have successfully mapped the molecular-level arrangements of helical polymer chains, with calculated densities and X-ray diffraction profiles that match experimental data well. rsc.org

Such a simulation for PIBORNMA would involve:

Building a Model: Constructing a simulation box with multiple polymer chains, often with periodic boundary conditions to simulate a bulk material. rsc.org

Force Field Application: Defining the potential energy of the system using a force field, which includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (Van der Waals and electrostatic forces).

Simulation Run: Solving Newton's equations of motion for all atoms over time, allowing the system to evolve and reach an equilibrium state.

Analysis: Calculating structural and thermodynamic properties from the resulting atomic trajectories, such as density, radial distribution functions, and cohesive energy density. rsc.org

Beyond simulations, experimental techniques coupled with theoretical models provide data on polymer interactions. Inverse gas chromatography (IGC) has been used to study the thermodynamic interactions between PIBORNMA and various solvents. kpi.ua This method provides quantitative data on polymer-solvent interaction parameters (χ), the free energy of mixing, and the solubility parameter (δ) of the polymer. kpi.ua

Table 2: Solvent Quality for Poly(this compound) (PIBORNMA) as Determined by Inverse Gas Chromatography. These interactions are governed by intermolecular forces between the polymer and solvent molecules. kpi.ua

These computational and theoretical approaches are crucial for understanding how the bulky, rigid isobornyl group influences chain packing, intermolecular attraction, and ultimately, the macroscopic properties of the material.

Calculation of Sequence Length Distribution (e.g., Igarashi and Pyun Method)

In copolymerization, the sequence distribution of monomer units along the polymer chain is a critical structural parameter that significantly influences the final properties of the material. Theoretical methods can be used to calculate this distribution based on the monomer reactivity ratios.

One such method is the Igarashi and Pyun method, which allows for the calculation of dyad sequence distribution and mean sequence lengths (μ) of monomers in a copolymer. researchgate.netresearchgate.net The calculations are based on the copolymer composition and the monomer reactivity ratios (r1 and r2).

This method has been applied to copolymers of this compound. For the photocopolymerization of tetrahydrofurfuryl methacrylate (THFMA, monomer 1) and this compound (IBMA, monomer 2), reactivity ratios were determined, and the Igarashi and Pyun method was used to calculate the sequence length distribution. researchgate.netchemicalbook.com The study found that the mean sequence length of THFMA was higher than that of IBMA and increased with a higher feed content of THFMA, which was consistent with THFMA having a higher monomer reactivity ratio in this system. researchgate.netchemicalbook.com

Similarly, for the statistical copolymerization of N-vinylpyrrolidone (NVP) and this compound (IBMA), the monomer dyad fractions and mean monomer sequence lengths were calculated. mdpi.com The results showed that the reactivity ratio of IBMA was significantly higher than that of NVP, indicating that IBMA is the more reactive monomer in this pairing. mdpi.com This leads to copolymers with a tendency toward a gradient structure, where longer sequences of IBMA are incorporated initially. mdpi.com

The key outputs of these calculations include:

Dyad Fractions: The probabilities of finding MM, M1M2 (or M2M1), and M2M2 linkages in the copolymer chain.

Mean Sequence Length (μ): The average number of identical monomer units linked together in a sequence.

These calculated structural parameters provide a detailed picture of the copolymer architecture, which is essential for correlating the synthesis conditions with the polymer's microstructure and macroscopic properties. mdpi.com

Q & A

Q. What are the standard methodologies for synthesizing IBOMA-based copolymers in academic settings?

IBOMA copolymers are typically synthesized via free radical polymerization using initiators like AIBN in solvents such as dimethylformamide (DMF) . Alternative methods include nitroxide-mediated polymerization (NMP), which offers better control over molecular weight and polydispersity . For experimental reproducibility, ensure strict control of monomer-to-initiator ratios, temperature (±1°C), and inert atmospheres to minimize side reactions. Post-polymerization purification involves precipitation in non-solvents (e.g., methanol) and vacuum drying.

Q. How is IBOMA monomer synthesized, and what statistical optimization techniques are applied?

IBOMA is synthesized via esterification of methacrylic acid with camphene, often catalyzed by strong acids (e.g., Amberlyst 15). Microwave-assisted synthesis has been optimized using response surface methodology (RSM) via Design Expert 8.0, with variables including microwave power (400 W), reaction time (25 min), and molar ratios (camphene:methacrylic acid = 1:0.8) to achieve >82% esterification efficiency . Central Composite Design (CCD) is recommended for multivariate optimization to account for interactions between parameters.

Q. What characterization techniques are critical for analyzing IBOMA copolymers?

Key techniques include:

  • 2D-NMR (e.g., HSQC, COSY) to determine reactivity ratios (e.g., rIBOMA=0.45r_{\text{IBOMA}} = 0.45, rAN=1.2r_{\text{AN}} = 1.2 for acrylonitrile copolymers) and configurational sequences .
  • Gel Permeation Chromatography (GPC) for molecular weight distribution (e.g., Mw500,000M_w \approx 500,000 g/mol for homopolymers) .
  • Differential Scanning Calorimetry (DSC) to measure glass transition temperatures (Tg110CT_g \approx 110^\circ \text{C}) .

Advanced Research Questions

Q. How do reactivity ratios and copolymer compositional drift impact IBOMA copolymer properties?

Reactivity ratios (r1,r2r_1, r_2) dictate monomer incorporation rates. For IBOMA/acrylonitrile copolymers, the rIBOMA<1r_{\text{IBOMA}} < 1 indicates slower IBOMA incorporation, leading to gradient copolymers with acrylonitrile-rich segments. This drift affects mechanical properties (e.g., tensile strength increases by 15–20% with higher IBOMA content) and thermal stability . Monte Carlo simulations or the Mayo-Lewis equation can model compositional heterogeneity.

Q. What strategies mitigate toxicity risks during IBOMA handling in laboratory settings?

IBOMA exhibits low acute toxicity but requires precautions:

  • Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/contact .
  • Store at <30°C to prevent decomposition .
  • For waste disposal, neutralize with alkaline solutions (e.g., 5% NaOH) before incineration . Toxicity data from analogs (e.g., isobornyl acrylate) suggest no mutagenic or teratogenic risks, but chronic exposure studies are lacking .

Q. How does IBOMA’s bicyclic structure influence polymerization kinetics and UV-curable coating performance?

The bulky isobornyl group reduces polymerization rates (vs. linear acrylates) due to steric hindrance, requiring longer initiation times or higher initiator concentrations (e.g., 2 wt% photoinitiators for UV curing) . In coatings, this structure enhances UV resistance (90% retention after 1,000 h QUV testing) and reduces VOC emissions by enabling high-solid formulations (>70% solids) .

Q. What advanced techniques resolve contradictions in IBOMA copolymer data (e.g., conflicting reactivity ratios)?

Contradictions in reported reactivity ratios (e.g., rIBOMA=0.45r_{\text{IBOMA}} = 0.45 vs. 0.6) arise from differing solvents or temperatures. Address this via:

  • Error-Weighted Nonlinear Regression to refine Fineman-Ross or Kelen-Tüdős plots .
  • High-Throughput Screening to test multiple conditions (e.g., solvent polarity, initiator type) in parallel.
  • Machine Learning Models trained on historical data to predict optimal copolymerization conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.